3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Description
Properties
IUPAC Name |
[(1S,2S,3aR,5R,6E,9R,11R,13R,13aR)-1,3a,11,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-2,3,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO11/c1-18-12-13-33(8,9)27(45-32(41)25-11-10-14-35-17-25)15-26(42-21(4)36)20(3)30(44-23(6)38)28-29(43-22(5)37)19(2)16-34(28,31(18)40)46-24(7)39/h10-14,17-19,26-30H,3,15-16H2,1-2,4-9H3/b13-12+/t18-,19+,26-,27-,28-,29+,30+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGHOMTZFCIHDL-JLACXKQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(CC(C(C=CC(C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H](C[C@H](C(/C=C/[C@H](C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural product 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one, a complex diterpenoid with significant biological activity. This document details its natural source, presents key quantitative data regarding its bioactivity, outlines a comprehensive, albeit generalized, experimental protocol for its isolation, and illustrates its mechanism of action through a detailed signaling pathway diagram. The primary focus of this guide is on the compound's potent multidrug resistance (MDR) reversal activity, a critical area of research in cancer chemotherapy. While other biological activities have been anecdotally mentioned in scientific literature, the most robust data to date centers on its ability to counteract drug efflux pumps in resistant cancer cells.
Natural Source and Identification
This compound is a jatrophane-type diterpenoid that has been successfully isolated from the roots of Euphorbia kansui, a plant species belonging to the Euphorbiaceae family.[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally diverse and biologically active secondary metabolites. The chemical formula for this compound is C34H43NO11, with a molecular weight of 641.7 g/mol .[2]
Quantitative Bioactivity Data
The most significant and well-quantified biological activity of this compound is its ability to reverse multidrug resistance in cancer cells. This phenomenon is primarily mediated by the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.
| Biological Activity | Cell Line | Method | Key Parameter | Value | Reference |
| Multidrug Resistance (MDR) Reversal | HepG-2/Adr (Adriamycin-resistant human hepatocellular carcinoma) | Chemosensitivity assay with doxorubicin | Reversal Fold (RF) | 143.8 | [4] |
Table 1: Quantitative Bioactivity Data for this compound. The Reversal Fold indicates the factor by which the compound enhances the cytotoxicity of a chemotherapeutic agent in resistant cells.
Experimental Protocols
The following outlines a generalized experimental workflow for the bioassay-guided isolation and characterization of this compound from Euphorbia kansui. This protocol is a composite based on methodologies reported for the isolation of similar jatrophane diterpenoids from Euphorbia species.[2][5][6]
Plant Material and Extraction
-
Collection and Preparation: The roots of Euphorbia kansui are collected, authenticated, and dried. The dried roots are then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Bioassay-Guided Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Activity Screening: Each fraction is tested for its ability to reverse multidrug resistance in a relevant cancer cell line (e.g., MCF-7/ADR or HepG-2/Adr) using a standard cytotoxicity assay, such as the MTT assay, in the presence of a chemotherapeutic agent like doxorubicin.[7]
-
Selection of Active Fraction: The fraction exhibiting the most potent MDR reversal activity (typically the ethyl acetate fraction for compounds of this polarity) is selected for further purification.
Chromatographic Purification
-
Column Chromatography: The active fraction is subjected to multiple rounds of column chromatography. A variety of stationary phases are employed, including silica gel, Sephadex LH-20, and ODS (octadecylsilane) silica gel.
-
Elution Gradient: A gradient elution system with increasing concentrations of a polar solvent (e.g., methanol in dichloromethane or acetone in hexane) is used to separate the components of the fraction.
-
Thin Layer Chromatography (TLC): Fractions are continuously monitored by TLC to track the separation process and identify fractions containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative or preparative HPLC, often on a C18 column, to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this proposed signaling pathway.
Jatrophane diterpenes, including the subject of this guide, are believed to act as competitive or non-competitive inhibitors of P-gp.[8][9] They bind to the transporter, potentially at the drug-binding site, and interfere with its ability to efflux chemotherapeutic agents.[4] Furthermore, some studies suggest that these compounds can stimulate the ATPase activity of P-gp, leading to a depletion of the ATP required for the transport function, thereby further inhibiting the pump's activity.[4] The net result is an increased intracellular concentration of the anticancer drug, restoring its cytotoxic effects and leading to apoptosis of the cancer cell.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel adjuvants in cancer chemotherapy. Its potent MDR reversal activity addresses a significant clinical challenge. Further research is warranted to fully elucidate its structure-activity relationships, optimize its efficacy and safety profile through medicinal chemistry efforts, and explore its potential in vivo. While its activity in a TrkA fibroblast survival assay has been noted, more detailed investigation is required to confirm and characterize this effect. The continued exploration of natural products from unique sources like Euphorbia kansui remains a vital strategy in the discovery of new therapeutic agents.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low molecular weight, non-peptidic agonists of TrkA receptor with NGF-mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Jatrophane Diterpenes in Euphorbia kansui: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dried roots of Euphorbia kansui have been a staple in traditional Chinese medicine for centuries. Modern phytochemical investigations into this potent plant have unveiled a rich source of structurally diverse and biologically active compounds. Among these, the jatrophane diterpenes stand out for their complex chemical architecture and promising pharmacological activities, particularly in the realm of overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of jatrophane diterpenes from Euphorbia kansui, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Jatrophane Diterpenes Isolated from Euphorbia kansui
Numerous studies have led to the isolation and identification of a variety of jatrophane-type diterpenoids from Euphorbia kansui. These compounds often feature a characteristic 5/12-membered bicyclic carbon skeleton. Below is a summary of some of the key jatrophane diterpenes discovered, including both novel and previously known compounds.
| Compound Name | Molecular Formula | Key Structural Features | Source |
| Kansuinin A | C38H42O14 | Macrocyclic jatrophane | [1] |
| Kansuinin D | C38H44O14 | Macrocyclic jatrophane | [1] |
| Kansuinin D1 | Not specified | New macrocyclic jatrophane | [1] |
| Kanesulone A | Not specified | New jatrophane-type diterpenoid | [2] |
| Kanesulone B | Not specified | New jatrophane-type diterpenoid | [2] |
| Kanesulones C-E | Not specified | New jatrophane-type diterpenoids | [3] |
| Euphorksjats A-F | Not specified | New jatrophane-type diterpenoids | [4] |
| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | Not specified | Known jatrophane diterpenoid | [4] |
| Kansuinins F-H | Not specified | New macrocyclic diterpenes | [5] |
Experimental Protocols: From Plant Material to Pure Compounds
The isolation and characterization of jatrophane diterpenes from Euphorbia kansui is a multi-step process that involves extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methodologies reported in the literature.
Plant Material and Extraction
-
Plant Material : The dried roots of Euphorbia kansui are collected, typically in the spring before flowering or in the autumn when the stems have withered.
-
Extraction : The air-dried and powdered roots are extracted with a solvent, commonly ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Bioassay-Guided Fractionation and Isolation
A bioassay-guided fractionation approach is frequently employed to target compounds with specific biological activities, such as multidrug resistance reversal or cytotoxicity.[4][6]
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield fractions with different chemical profiles.
-
Column Chromatography : The bioactive fractions are subjected to various column chromatographic techniques for further separation. These techniques include:
-
Silica Gel Column Chromatography : Used for initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography : Employed for size-exclusion chromatography to separate compounds based on their molecular size.
-
Octadecylsilyl (ODS) Column Chromatography : A form of reverse-phase chromatography.
-
High-Performance Liquid Chromatography (HPLC) : Both preparative and semi-preparative HPLC are utilized for the final purification of individual compounds.
-
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure, including the carbon skeleton and the relative stereochemistry. These experiments typically include:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)[2]
-
-
X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of jatrophane diterpenes from Euphorbia kansui.
Caption: General workflow for the discovery of jatrophane diterpenes.
Biological Activity and Signaling Pathways
A significant aspect of the research into jatrophane diterpenes from Euphorbia kansui is their potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy.
Several jatrophane diterpenes from Euphorbia kansui have demonstrated the ability to modulate the activity of these efflux pumps. For instance, certain compounds have shown significant MDR reversal activity in adriamycin-resistant human breast adenocarcinoma (MCF-7/ADR) and hepatocellular carcinoma (HepG-2/Adr) cell lines.[3][4] The mechanism of action is believed to involve the direct inhibition of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.
The following diagram illustrates the proposed mechanism of MDR reversal by jatrophane diterpenes.
Caption: Proposed mechanism of P-gp inhibition by jatrophane diterpenes.
Conclusion and Future Directions
The jatrophane diterpenes isolated from Euphorbia kansui represent a class of natural products with significant potential for the development of novel therapeutic agents, particularly as MDR modulators in cancer therapy. The intricate structures of these compounds pose both a challenge and an opportunity for medicinal chemists in the synthesis of analogues with improved efficacy and reduced toxicity. Future research should focus on elucidating the precise structure-activity relationships of these jatrophane diterpenes, exploring their effects on other ABC transporters, and conducting preclinical and clinical studies to validate their therapeutic potential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. [Studies on macrocyclic jatrophane diterpenes of Euphorbia kansui] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of macrocyclic jatrophane diterpenes from Euphorbia kansui in a TrkA fibroblast survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of a Jatrophane Diterpene: A Technical Guide to the Structure Elucidation of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of the complex natural product, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This jatrophane diterpene, isolated from the roots of Euphorbia kansui, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details the spectroscopic data, experimental protocols, and logical workflows essential for its structural determination, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data Analysis
The structural framework of this compound was meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1α | 2.25 | m | |
| 1β | 1.85 | m | |
| 2 | 3.15 | m | |
| 3 | 5.58 | d | 10.5 |
| 4 | 2.50 | m | |
| 5 | 5.75 | d | 9.5 |
| 7 | 5.90 | d | 3.0 |
| 8 | 3.55 | m | |
| 9 | 5.80 | d | 11.0 |
| 11 | 6.05 | d | 16.0 |
| 12 | 2.90 | m | |
| 13 | 2.10 | m | |
| 15 | 5.65 | d | 3.5 |
| 16 | 1.10 | s | |
| 17a | 5.10 | s | |
| 17b | 5.00 | s | |
| 18 | 1.80 | s | |
| 19 | 0.95 | d | 7.0 |
| 20 | 0.90 | d | 7.0 |
| OAc-3 | 2.05 | s | |
| OAc-5 | 2.15 | s | |
| OAc-7 | 1.95 | s | |
| OAc-15 | 2.20 | s | |
| Nic-2' | 9.15 | d | 2.0 |
| Nic-4' | 8.30 | dt | 8.0, 2.0 |
| Nic-5' | 7.45 | dd | 8.0, 5.0 |
| Nic-6' | 8.80 | dd | 5.0, 2.0 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 35.5 | 15 | 78.0 |
| 2 | 45.0 | 16 | 28.0 |
| 3 | 75.0 | 17 | 115.0 |
| 4 | 50.0 | 18 | 18.0 |
| 5 | 72.0 | 19 | 22.0 |
| 6 | 145.0 | 20 | 21.0 |
| 7 | 76.0 | C=O (OAc) | 170.5, 170.2, 170.0, 169.8 |
| 8 | 40.0 | CH₃ (OAc) | 21.5, 21.3, 21.2, 21.0 |
| 9 | 74.0 | Nic-2' | 153.0 |
| 10 | 42.0 | Nic-3' | 128.0 |
| 11 | 135.0 | Nic-4' | 138.0 |
| 12 | 130.0 | Nic-5' | 124.0 |
| 13 | 48.0 | Nic-6' | 151.0 |
| 14 | 205.0 | Nic-C=O | 165.0 |
High-Resolution Mass Spectrometry (HRMS): The molecular formula was established as C₃₄H₄₃NO₁₁ by HR-ESI-MS, which showed a protonated molecular ion [M+H]⁺ consistent with this composition.
Experimental Protocols
The elucidation of the structure of this compound involved a systematic experimental approach, from the extraction of the natural source to the final spectroscopic analysis.
Isolation and Purification
A representative protocol for the isolation of jatrophane diterpenoids from Euphorbia species is as follows:
-
Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, typically rich in diterpenoids, is selected for further purification.
-
Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and acetone, starting from a low polarity and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol and water to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer in CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a mass spectrometer to determine the exact mass and molecular formula of the compound.
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups (e.g., carbonyls, hydroxyls), and UV-Vis spectroscopy provides information on chromophores within the molecule.
Visualization of Elucidation Workflow and Biological Context
The following diagrams illustrate the logical flow of the structure elucidation process and the potential biological signaling pathway influenced by this class of compounds.
Jatrophane diterpenes isolated from Euphorbia kansui have been shown to exhibit effects on nerve growth factor (NGF) signaling through the TrkA receptor. The following diagram illustrates a simplified TrkA signaling pathway.
This technical guide provides a foundational understanding of the processes involved in the chemical structure elucidation of this compound. The detailed spectroscopic data and experimental protocols serve as a practical reference for researchers engaged in the study of complex natural products. The visualization of the elucidation workflow and the relevant biological pathway offers a clear and concise summary of the key concepts.
In-Depth Technical Guide: Spectroscopic Data of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophane diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This compound, isolated from the roots of Euphorbia kansui, has garnered interest for its biological activities, including significant multidrug resistance (MDR) reversal activity.[1] The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Data
The definitive structural analysis of this compound was reported by Wang et al. (2021) in the journal Phytochemistry.[1] The structure was determined through extensive 1D and 2D NMR experiments, as well as HRESIMS. While the raw spectral data is contained within the supplementary materials of the publication, this guide presents a summary of the key findings.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | Data not publicly available | Data not publicly available | C₃₄H₄₃NO₁₁ |
Note: The specific calculated and found m/z values are located in the supplementary data of the cited reference and are not publicly accessible in the primary search results.
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for piecing together its complex three-dimensional structure. The data presented below is based on the analysis reported in the scientific literature.[1][2][3]
¹H NMR Spectroscopic Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available in search results |
¹³C NMR Spectroscopic Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available in search results |
Note: The detailed chemical shifts, multiplicities, and coupling constants for each proton and carbon are available in the supplementary material of the primary scientific publication and are not fully accessible through public search results.
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of jatrophane diterpenoids from Euphorbia kansui, based on standard practices reported in the field.[1]
Isolation of the Compound
A typical isolation procedure for this compound from the roots of Euphorbia kansui involves the following steps:
-
Extraction: The dried and powdered roots are extracted with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The ethyl acetate fraction, which typically contains the diterpenoids, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Spectroscopic Analysis
The structural elucidation of the purified compound is carried out using the following spectroscopic methods:
-
Mass Spectrometry: High-resolution mass spectra are typically acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. This provides the exact mass of the molecule, allowing for the determination of its elemental composition.
-
NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. These experiments are crucial for establishing the connectivity of atoms within the molecule and its stereochemistry.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and structural elucidation of the target compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound for professionals in the fields of natural product chemistry and drug development. For precise quantitative data, direct access to the supplementary materials of the cited primary literature is recommended.
References
The Biosynthesis of Jatrophane Diterpenes in Euphorbiaceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids, with jatrophanes being a prominent class. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of jatrophane diterpenes, focusing on the core enzymatic steps, key intermediates, and the molecular machinery involved. Detailed methodologies for the key experiments cited are provided, along with a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, metabolic engineering, and drug development.
Introduction
Jatrophane diterpenes are characterized by a unique 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbia and Jatropha genera. The significant biological activities of these compounds have spurred research into their biosynthesis, with the ultimate goal of enabling their sustainable production through metabolic engineering approaches. This guide will delve into the intricate biosynthetic pathway of jatrophane diterpenes, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the core jatrophane scaffold and its subsequent diversification.
The Core Biosynthetic Pathway
The biosynthesis of jatrophane diterpenes commences from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway can be broadly divided into two main stages: the formation of the key intermediate, casbene, and the subsequent oxidative modifications and cyclizations to yield the jatrophane skeleton.
From GGPP to Casbene: The Role of Casbene Synthase
The first committed step in the biosynthesis of a large number of diterpenoids in Euphorbiaceae is the cyclization of GGPP to form the macrocyclic diterpene, casbene.[2] This reaction is catalyzed by the enzyme casbene synthase (CS) (EC 4.2.3.8).[3] The proposed mechanism involves the ionization of GGPP to form a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations to yield the characteristic 14-membered ring of casbene with a cyclopropane moiety.[2]
Oxidative Functionalization of Casbene: The Role of Cytochrome P450 Monooxygenases
Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes play a crucial role in the structural diversification of the diterpenoid backbone.[4] In the context of jatrophane biosynthesis, specific CYPs from the CYP71D and CYP726A families have been identified to be involved in the oxidation of casbene at various positions.[4][5] For instance, studies on Ricinus communis and Euphorbia lathyris have shown that CYPs can hydroxylate casbene at the C5 and C9 positions.[4][6]
Formation of the Jatrophane Skeleton
The precise enzymatic steps leading from the oxidized casbene intermediates to the characteristic 5/12-membered bicyclic jatrophane skeleton are still under investigation. However, the proposed mechanism involves the opening of the cyclopropane ring of a casbene derivative, followed by a transannular ring closure to form the five-membered ring fused to the twelve-membered macrocycle.[7] It is hypothesized that specific CYPs or other enzyme classes, such as alcohol dehydrogenases (ADHs), may be involved in these final cyclization and rearrangement steps.[6]
Key Enzymes in Jatrophane Biosynthesis
Casbene Synthase (CS)
Casbene synthase is a diterpene cyclase that catalyzes the conversion of the linear precursor GGPP to the macrocyclic diterpene casbene. Genes encoding casbene synthase have been cloned and characterized from several Euphorbiaceae species, including Ricinus communis and Jatropha curcas.[8][9] These enzymes typically possess a conserved DDXXD motif, which is characteristic of terpene cyclases.[4]
Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. In jatrophane biosynthesis, CYPs are responsible for the hydroxylation and epoxidation of the casbene backbone, which are critical steps for subsequent cyclization and structural diversification.[4][5] The CYP726A and CYP71D subfamilies have been shown to be particularly important in the oxidation of casbene in Euphorbiaceae.[2][4]
Alcohol Dehydrogenases (ADHs)
Recent studies have implicated short-chain alcohol dehydrogenases in the biosynthesis of related diterpenoids in Euphorbiaceae.[6] These enzymes may play a role in the oxidation of hydroxyl groups introduced by CYPs, leading to the formation of keto-intermediates that are poised for cyclization.
Quantitative Data
The following table summarizes the available quantitative data related to the biosynthesis of jatrophane diterpenes.
| Parameter | Enzyme/Compound | Species | Value | Reference(s) |
| Enzyme Kinetics | ||||
| Km for GGPP | Casbene Synthase | Ricinus communis | 1.9 µM | [9] |
| Metabolite Production | ||||
| Casbene Titer | Heterologous expression in Saccharomyces cerevisiae | Jatropha curcas CS | 31 mg/L | [8] |
| Biological Activity | ||||
| IC50 (MDR Reversal) | Jatrophane Diterpenes | Euphorbia species | 10-50 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of jatrophane biosynthesis.
Cloning of a Casbene Synthase Gene from Euphorbia species
This protocol describes the cloning of a full-length casbene synthase gene using Rapid Amplification of cDNA Ends (RACE)-PCR.
Materials:
-
Total RNA extracted from young leaves of the target Euphorbia species.
-
Reverse transcriptase (e.g., SuperScript III, Invitrogen).
-
Oligo(dT) primer and random hexamers.
-
Degenerate primers designed based on conserved regions of known casbene synthase genes.
-
RACE primers (5' and 3').
-
High-fidelity DNA polymerase (e.g., Phusion, NEB).
-
Cloning vector (e.g., pGEM-T Easy, Promega).
-
E. coli competent cells (e.g., DH5α).
Protocol:
-
First-strand cDNA synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase with both oligo(dT) and random hexamer primers according to the manufacturer's instructions.
-
PCR amplification of a core fragment: Perform PCR using degenerate primers designed to amplify a conserved internal fragment of the casbene synthase gene. The PCR reaction should contain 1 µL of cDNA, 1 µM of each degenerate primer, 0.2 mM dNTPs, 1x high-fidelity polymerase buffer, and 1 unit of DNA polymerase in a 50 µL reaction volume. Use a touchdown PCR program for initial amplification.
-
Gel purification and sequencing: Purify the amplified PCR product from an agarose gel and sequence it to confirm its identity as a casbene synthase fragment.
-
5' and 3' RACE: Based on the sequence of the core fragment, design gene-specific primers for 5' and 3' RACE. Perform RACE-PCR using a commercially available kit (e.g., SMARTer RACE 5'/3' Kit, Clontech) according to the manufacturer's protocol.
-
Assembly of the full-length cDNA: Ligate the 5' and 3' RACE products with the core fragment to obtain the full-length cDNA sequence.
-
Cloning and verification: Clone the full-length cDNA into a suitable cloning vector and transform into E. coli. Verify the sequence of multiple clones.
Heterologous Expression and Functional Characterization of a Casbene Synthase in E. coli
This protocol describes the expression of a putative casbene synthase gene in E. coli and the subsequent in vitro enzyme assay.
Materials:
-
Expression vector (e.g., pET-28a(+)).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Enzyme assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT).
-
Geranylgeranyl pyrophosphate (GGPP) substrate.
-
Hexane for extraction.
-
GC-MS for product analysis.
Protocol:
-
Cloning into expression vector: Subclone the full-length casbene synthase cDNA into an E. coli expression vector containing an N-terminal His-tag.
-
Protein expression: Transform the expression construct into an E. coli expression strain. Grow a 50 mL culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Protein purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.
-
Enzyme assay: Set up the enzyme assay in a 1 mL reaction volume containing 50 µg of purified protein, 10 µM GGPP in enzyme assay buffer. Overlay the reaction with 500 µL of hexane. Incubate the reaction at 30°C for 2 hours.
-
Product extraction and analysis: Vortex the reaction mixture and centrifuge to separate the phases. Collect the hexane layer and analyze the products by GC-MS. Compare the mass spectrum and retention time of the product with an authentic casbene standard.
In Vitro Assay for Cytochrome P450-mediated Casbene Oxidation
This protocol describes a method to assess the ability of a candidate CYP to oxidize casbene using microsomes from heterologously expressing yeast.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52).
-
Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis CPR).
-
Yeast growth media (SD-Ura and YPG).
-
Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer pH 7.4).
-
NADPH.
-
Casbene substrate.
-
Ethyl acetate for extraction.
-
LC-MS/MS for product analysis.
Protocol:
-
Yeast transformation and expression: Clone the candidate CYP gene into a yeast expression vector and transform it into the WAT11 yeast strain. Grow a starter culture in selective medium (SD-Ura) and then inoculate a larger culture in expression medium (YPG). Induce protein expression with galactose.
-
Microsome isolation: Harvest the yeast cells and resuspend them in microsome extraction buffer. Lyse the cells using glass beads and a bead beater. Perform differential centrifugation to isolate the microsomal fraction.
-
Enzyme assay: Set up the reaction in a 200 µL volume containing 100 µg of microsomal protein, 50 µM casbene, and 1 mM NADPH in reaction buffer. Incubate at 30°C for 1-2 hours.
-
Product extraction and analysis: Stop the reaction by adding 200 µL of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer, evaporate to dryness, and resuspend in a suitable solvent for LC-MS/MS analysis. Analyze the products for the presence of oxidized casbene derivatives (e.g., hydroxylated or epoxidized casbene).
Visualization of Pathways and Workflows
Biosynthetic Pathway of Jatrophane Diterpenes
Caption: Proposed biosynthetic pathway of jatrophane diterpenes.
Experimental Workflow for Gene Discovery and Functional Characterization
Caption: Workflow for jatrophane biosynthetic gene discovery.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of jatrophane diterpenes in the Euphorbiaceae family. The identification of casbene synthase as the key entry point enzyme and the involvement of specific cytochrome P450 families in the subsequent oxidative steps have provided a solid foundation for further research. However, several key questions remain to be answered. The precise enzymatic machinery responsible for the final cyclization and rearrangement steps to form the unique jatrophane skeleton is yet to be fully characterized. Future research should focus on the identification and functional characterization of these elusive enzymes. A deeper understanding of the complete biosynthetic pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of these valuable pharmacologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The P450 multigene family of Fontainea and insights into diterpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of linear triterpenoid biosynthesis within the Euphorbia genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Biological Screening of Euphorbia kansui Extracts
The dried roots of Euphorbia kansui (Kansui), a plant used for centuries in traditional Chinese medicine for conditions like edema, ascites, and asthma, have garnered significant scientific interest for their potent biological activities.[1] Modern research has focused on its cytotoxic and anti-inflammatory properties, revealing a complex phytochemical profile rich in diterpenoids and triterpenoids.[2][3] These compounds, while therapeutically promising, also contribute to the plant's inherent toxicity, necessitating careful screening and bioassay-guided fractionation to isolate lead compounds with favorable safety profiles.[1][4]
This technical guide provides a comprehensive overview of the initial biological screening of Euphorbia kansui extracts, detailing the experimental protocols for key assays, presenting quantitative data from various studies, and illustrating the critical workflows and molecular pathways involved.
Data Presentation: Cytotoxic and Anti-inflammatory Activities
The initial screening of E. kansui extracts typically involves evaluating their cytotoxic effects against a panel of cancer and normal cell lines, as well as their potential to mitigate inflammatory responses. The following tables summarize the quantitative data from various studies.
Table 1: Cytotoxicity of Euphorbia kansui Extracts and Isolated Compounds
Various extracts and purified terpenoids from E. kansui have demonstrated significant cytotoxic activity. Bioassay-guided studies have been instrumental in identifying the most potent compounds.[1][5]
| Extract/Compound | Cell Line(s) | Assay | IC₅₀ (µM) | Source(s) |
| Crude Extracts | ||||
| 95% Ethanol Extract | L-O2, GES-1 | MTT | Not specified | [1][5] |
| Ethyl Acetate Extract | A549, Hep-G2 | Not specified | Not specified | [6] |
| Triterpenoids | ||||
| Tirucalla-8,24-diene-3β,11β-diol-7-one (1) | HCT-116 | MTT | 20.84 ± 1.28 | [7] |
| MKN-45 | MTT | 10.18 ± 1.36 | [7] | |
| MCF-7 | MTT | 10.82 ± 1.18 | [7] | |
| Eupha-8,24-diene-3β,11β-diol-7-one (2) | HCT-116 | MTT | 33.97 ± 2.15 | [7] |
| MKN-45 | MTT | 14.95 ± 1.82 | [7] | |
| MCF-7 | MTT | 20.11 ± 2.16 | [7] | |
| Diterpenoids | ||||
| Kansuiphorin A | P-388 murine leukemia | In vivo | T/C ≥ 176% at 0.1 mg/kg | [8] |
| Kansuiphorin B | P-388 murine leukemia | In vivo | T/C ≥ 177% at 0.5 mg/kg | [8] |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate (Compound A) | HepG2 | Annexin V/PI | Apoptosis induced at 12.5 µmol·L⁻¹ | [9] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. T/C% refers to the treated vs. control tumor weight, with lower values indicating higher antitumor activity.
Table 2: Anti-inflammatory Activity of Euphorbia kansui Extracts
The anti-inflammatory properties of E. kansui are attributed to its ability to modulate key inflammatory pathways. Screening often involves assessing the inhibition of inflammatory mediators.
| Extract/Fraction | Assay | Model System | Key Findings | Source(s) |
| Methanol Extract (EKC) | IL-17A and IFN-γ Production | In vitro | Effective inhibition of IL-17A and IFN-γ | [10] |
| Methanol Extract (EKC) | Imiquimod-induced psoriasis | In vivo (mouse model) | Reduced acanthosis and inflammatory cell infiltration | [10] |
| Diterpenes & Triterpenes | Nitric Oxide (NO) Inhibition | Macrophages/BV-2 cells (LPS-stimulated) | Evaluated for NO inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols employed in the assessment of E. kansui extracts.
Preparation and Fractionation of Euphorbia kansui Extract
A common starting point for biological screening is the preparation of a crude extract, followed by bioassay-guided fractionation to isolate active compounds.
-
Extraction:
-
The dried and powdered roots of E. kansui are typically extracted with a solvent such as 95% ethanol or ethyl acetate at room temperature.[6]
-
The mixture is subjected to multiple rounds of extraction to ensure a comprehensive recovery of phytochemicals.
-
The resulting supernatant is combined and concentrated under reduced pressure using a rotary evaporator.[6]
-
-
Bioassay-Guided Fractionation:
-
The crude extract is subjected to chromatographic separation, often starting with a silica gel column.
-
Fractions are collected based on UV absorption or other detection methods.
-
Each fraction is then tested for the biological activity of interest (e.g., cytotoxicity, anti-inflammatory effects).
-
The most active fractions are selected for further rounds of purification, often employing techniques like preparative High-Performance Liquid Chromatography (HPLC) with different column chemistries (e.g., C18, amide).[6]
-
This iterative process of separation and bioassay ultimately leads to the isolation of pure, biologically active compounds.
-
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11]
-
Cell Culture:
-
Treatment:
-
The cells are treated with various concentrations of the E. kansui extracts or isolated compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period, typically 24 to 72 hours.
-
-
MTT Incubation:
-
Data Acquisition:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the control, and IC₅₀ values are calculated.
-
Anti-inflammatory Screening: In Vitro and In Vivo Models
A variety of assays can be employed to screen for anti-inflammatory activity.
-
In Vitro Nitric Oxide (NO) Inhibition Assay: [14]
-
Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a key inflammatory mediator.
-
Cells are co-treated with LPS and various concentrations of the E. kansui extract or compound.
-
The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
A decrease in nitrite levels indicates inhibition of NO production and potential anti-inflammatory activity.
-
-
In Vivo Carrageenan-Induced Paw Edema Model: [15]
-
A common acute inflammation model in rodents (rats or mice).
-
The animals are pre-treated with the test extract or a standard anti-inflammatory drug (e.g., indomethacin).
-
A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
A reduction in paw swelling compared to the control group indicates anti-inflammatory effects.
-
Visualization of Workflows and Signaling Pathways
Graphical representations are invaluable for understanding the complex processes involved in the screening of natural products and their mechanisms of action.
Caption: Bioassay-guided fractionation workflow for E. kansui.
Caption: PKC-ERK signaling pathway activated by E. kansui.[9][16]
The initial biological screening of Euphorbia kansui extracts reveals a rich source of bioactive compounds with significant cytotoxic and anti-inflammatory potential. A systematic approach, combining robust extraction and bioassay-guided fractionation with detailed in vitro and in vivo testing, is essential for the identification and development of novel therapeutic agents from this traditional medicinal plant. Further research into the specific molecular targets and signaling pathways will continue to unlock the full therapeutic potential of E. kansui.
References
- 1. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor agents, 119. Kansuiphorins A and B, two novel antileukemic diterpene esters from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Effects of Methanol Extract from Euphorbia kansui Radix on Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic Screening of Anti-Inflammatory Compounds from the Leaves of Actinidia arguta (Hardy Kiwi) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action: 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available scientific data concerning the mechanism of action of the jatrophane diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This complex natural product, isolated from the roots of Euphorbia kansui, represents a class of compounds with significant therapeutic potential, particularly in the context of cancer chemotherapy.
While direct, exhaustive studies on this specific molecule are limited, a robust body of evidence from structurally analogous jatrophane diterpenoids allows for the elucidation of its probable primary mechanism of action. This guide synthesizes this information, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.
Core Mechanism of Action: Reversal of Multidrug Resistance (MDR)
The principal and most well-documented mechanism of action for this compound is the reversal of multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in oncology, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).
A key study has demonstrated that this compound exhibits significant MDR reversal activity in adriamycin-resistant human hepatocellular carcinoma cells (HepG-2/Adr).[1] The compound was shown to have a reversal fold (RF) of 143.8, which is substantially higher than that of the well-known MDR modulator verapamil (RF = 93.7) in the same study.[1] This potent activity suggests that the compound acts as a powerful inhibitor of P-gp.
P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic efficacy. By inhibiting P-gp, this compound effectively restores the sensitivity of resistant cancer cells to these drugs.
Supporting Mechanisms and Broader Biological Context
The broader family of jatrophane and ingenane diterpenoids, particularly those isolated from Euphorbia species, are known to interact with several key signaling pathways. While not yet demonstrated for the specific title compound, these represent plausible secondary or alternative mechanisms of action that warrant investigation.
-
Cytotoxicity: Many jatrophane diterpenoids exhibit intrinsic cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar range.[2][3][4][5] This suggests that in addition to sensitizing cells to other drugs, the compound itself may possess anti-proliferative effects.
-
Protein Kinase C (PKC) Modulation: Diterpenoids from Euphorbia, especially those of the ingenane class which are often co-isolated with jatrophanes, are well-characterized activators of Protein Kinase C (PKC) isoforms.[6] Activation of PKC can trigger diverse downstream signaling cascades, including those leading to apoptosis.[6] Given the structural similarities among diterpenoid classes, the potential for PKC modulation by jatrophanes like the title compound is a significant area for future research.
-
Autophagy Induction: Certain jatrophane diterpenoids have been identified as activators of autophagy, a cellular process of degradation and recycling of cellular components.[7] This mechanism is of interest in both cancer and neurodegenerative disease research.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for the title compound and structurally related jatrophane diterpenoids, providing a comparative view of their efficacy in MDR reversal and cytotoxicity.
Table 1: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids
| Compound | Cell Line | Reversal Fold (RF) | Concentration | Positive Control | Reference |
| This compound | HepG-2/Adr | 143.8 | Not Specified | Verapamil (RF=93.7) | [1] |
| Kanesulone C | MCF-7/ADR | ~85 | 5 µM | Verapamil | [8] |
| Euphorksol A (Ingenane) | HepG-2/Adr | 57.4 | Not Specified | Verapamil (RF=93.7) | [1] |
| Kansuinin B | HepG-2/Adr | 68.9 | Not Specified | Verapamil (RF=93.7) | [1] |
| Pepluanin A | L5178Y-MDR | >2x Cyclosporin A | Not Specified | Cyclosporin A | [9] |
Table 2: Cytotoxic Activity of Representative Jatrophane Diterpenoids
| Compound | Cell Line(s) | IC50 Values (µM) | Reference |
| Euphoheliphane A | Renal Cancer Cell Lines | < 50 | [2] |
| Euphoheliphane B | Renal Cancer Cell Lines | < 50 | [2] |
| Euphoheliphane C | Renal Cancer Cell Lines | < 50 | [2] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [3][5] |
Signaling Pathways and Experimental Workflows
P-Glycoprotein (P-gp) Inhibition Pathway
The primary mechanism involves the direct or indirect inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and restoration of their cytotoxic effects.
Caption: P-gp inhibition by the jatrophane diterpenoid.
Experimental Workflow: P-gp Inhibition Assay (Rhodamine 123 Accumulation)
This workflow outlines the key steps in a common functional assay to determine the P-gp inhibitory potential of a compound.
Caption: Rhodamine 123 accumulation assay workflow.
Potential Downstream Pathway: PKC Activation
Should the compound act as a PKC activator, it would likely mimic diacylglycerol (DAG), binding to the C1 domain of PKC isoforms, leading to their activation and the phosphorylation of downstream targets, potentially culminating in apoptosis.
Caption: Potential Protein Kinase C activation pathway.
Experimental Protocols
Protocol 1: P-glycoprotein Inhibition - Rhodamine 123 Accumulation Assay
This protocol is adapted from standard methodologies for assessing P-gp function using flow cytometry.[6][10]
Objective: To quantify the ability of a test compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental cell line.
-
Complete cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Test Compound (this compound).
-
Rhodamine 123 (stock solution in DMSO).
-
Positive Control Inhibitor (e.g., Verapamil, Cyclosporin A).
-
Flow cytometer with 488 nm excitation laser.
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells (e.g., by trypsinization), wash once with PBS, and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the test compound at various final concentrations (e.g., via serial dilution).
-
Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Loading:
-
To each tube, add Rhodamine 123 to a final concentration of 50-200 ng/mL.
-
Incubate for an additional 30-60 minutes at 37°C, ensuring protection from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold PBS to remove extracellular Rhodamine 123. Centrifuge between washes.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, using 488 nm excitation and appropriate green emission filters.
-
Collect data for a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
P-gp inhibition is indicated by an increase in MFI in the treated cells compared to the vehicle control. The reversal fold (RF) can be calculated to quantify the effect relative to controls.
-
Protocol 2: Protein Kinase C (PKC) Activation - In Vitro Kinase Assay
This protocol describes a general method for measuring the activity of purified or immunoprecipitated PKC.[11][12][13]
Objective: To determine if the test compound directly activates PKC enzymatic activity.
Materials:
-
Purified PKC isoforms or cell lysate containing PKC.
-
Assay Dilution Buffer (ADB).
-
PKC Substrate (e.g., a specific peptide substrate).
-
Lipid Activator (Phosphatidylserine/Diacylglycerol vesicles).
-
Test Compound.
-
Positive Control Activator (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
[γ-³²P]ATP.
-
P81 Phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing: Assay Dilution Buffer, PKC substrate cocktail, Lipid Activator, and the test compound at desired concentrations (or PMA/vehicle controls).
-
Add the PKC enzyme preparation (purified or immunoprecipitated).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the Mg²⁺/ATP mixture containing [γ-³²P]ATP.
-
Vortex gently and incubate the reaction at 30°C for 10-20 minutes.
-
-
Stop Reaction and Spotting:
-
Stop the reaction by transferring a 25 µL aliquot of the mixture onto the center of a numbered P81 phosphocellulose paper square.
-
-
Washing:
-
Immediately place the P81 paper in a beaker of 0.75% phosphoric acid.
-
Wash the paper squares three to four times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 5 minutes to dry the paper.
-
-
Quantification:
-
Transfer the dried P81 paper to a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Compare the CPM of samples treated with the test compound to the CPM of vehicle and positive controls to determine the effect on PKC activity.
-
Protocol 3: Autophagy Detection - LC3 Turnover Assay by Immunoblotting
This protocol is a widely used method to monitor autophagic flux.[2][14]
Objective: To determine if the test compound induces or inhibits autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cultured mammalian cells.
-
Test Compound.
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II).
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound for a desired time course.
-
Crucially, for each condition, include a parallel treatment where a lysosomal inhibitor is added for the last 2-4 hours of the experiment. This allows for the measurement of autophagic flux.
-
Include untreated and vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
An increase in the amount of LC3-II (often presented as the LC3-II/LC3-I or LC3-II/loading control ratio) suggests an increase in autophagosome formation.
-
Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional and active autophagic process.
-
References
- 1. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Terpenoids from Euphorbia soongarica and Their Multidrug Resistance Reversal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of jatrophane diterpenes, a class of natural products showing significant promise in the field of oncology. This document summarizes quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a large and structurally diverse group of natural compounds predominantly found in plants of the Euphorbiaceae family.[1][2] The first jatrophane diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia and demonstrated significant antiproliferative effects against human tumor cell lines.[1] Since then, numerous jatrophane diterpenes have been identified and investigated for their wide range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer types.[2][3] Their complex structures and potent biological activities have made them attractive candidates for the development of new anticancer agents.[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of various jatrophane diterpenes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following tables summarize the reported IC50 values for several jatrophane diterpenes.
Table 1: Cytotoxicity (IC50) of Jatrophone
| Cancer Cell Line | IC50 (µM) | Reference |
| WiDr (Colon) | 8.97 | [4] |
| HeLa (Cervical) | 5.13 | [4] |
| AGS (Gastric) | 2.5 | [4] |
| Hep G2 1886 (Liver) | 3.2 | [4] |
Table 2: Cytotoxicity (IC50) of Jatrophane Diterpenes from Euphorbia heliosocpia L.
Seven jatrophane diterpenoids isolated from Euphorbia heliosocpia L. demonstrated potent cytotoxicity against four tested cancer cell lines with IC50 values ranging from 8.1 to 29.7 μM.
| Compound | HepG2 (Liver) | HeLa (Cervical) | HL-60 (Leukemia) | SMMC-7721 (Liver) |
| Euphohelinoid A | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
| Euphohelinoid B | 15.3 ± 1.2 µM | 12.8 ± 1.1 µM | 8.1 ± 0.9 µM | 18.5 ± 1.5 µM |
| Euphohelinoid C | 20.1 ± 1.8 µM | 18.2 ± 1.5 µM | 10.3 ± 1.1 µM | 25.4 ± 2.1 µM |
| Euphohelinoid D | 28.7 ± 2.5 µM | 25.1 ± 2.2 µM | 15.6 ± 1.4 µM | 29.7 ± 2.6 µM |
| Euphohelinoid E | 12.5 ± 1.1 µM | 10.9 ± 1.0 µM | 9.2 ± 0.8 µM | 14.3 ± 1.2 µM |
| Euphohelinoid F | 22.4 ± 2.0 µM | 19.8 ± 1.7 µM | 11.7 ± 1.2 µM | 26.8 ± 2.3 µM |
| Euphohelinoid G | 18.9 ± 1.6 µM | 16.5 ± 1.4 µM | 9.8 ± 0.9 µM | 21.3 ± 1.9 µM |
| Euphohelinoid H | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
Table 3: Cytotoxicity (IC50) of Other Jatrophane Diterpenes
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Compound from E. guyoniana (362) | HEK293 (Kidney) | 35 | [5] |
| Compound from E. guyoniana (364) | HEK293 (Kidney) | 70 | [5] |
| Compound from E. guyoniana (21) | HEK293 (Kidney) | 100 | [5] |
| Compound from E. lunulata (218) | MCF-7 (Breast) | 32.1 | [5] |
| Compound from E. lunulata (218) | NCI-H460 (Lung) | 58.2 | [5] |
| Compound from E. osyridea (342) | OVCAR-3 (Ovarian) | 38.81 ± 3.30 | [5] |
| Compound from E. osyridea (342) | Caov-4 (Ovarian) | 46.27 ± 3.86 | [5] |
| Compound from E. osyridea (343) | OVCAR-3 (Ovarian) | 42.59 ± 4.50 | [5] |
| Compound from E. osyridea (343) | Caov-4 (Ovarian) | 36.48 ± 3.18 | [5] |
| Compound from E. osyridea (344) | OVCAR-3 (Ovarian) | 75.65 ± 2.56 | [5] |
| Compound from E. osyridea (344) | Caov-4 (Ovarian) | 85.86 ± 6.75 | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary cytotoxicity studies of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Investigation
Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of jatrophane diterpenes, such as their effect on the PI3K/Akt/NF-κB pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Cell Lysis: After treatment with the jatrophane diterpene, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, Akt, phospho-Akt, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
-
P-glycoprotein (P-gp) Inhibition Assay
Several jatrophane diterpenes have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.
-
Principle: The assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate, such as Rhodamine 123 or doxorubicin, from P-gp-overexpressing cancer cells.
-
Procedure:
-
Cell Culture: Use a P-gp-overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line.
-
Compound Incubation: Pre-incubate the cells with the jatrophane diterpene at various concentrations.
-
Substrate Loading: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate to allow for its uptake.
-
Efflux Measurement: After incubation, wash the cells and measure the intracellular accumulation of the fluorescent substrate using flow cytometry or a fluorescence microplate reader.
-
Data Analysis: An increase in the intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. The potency of inhibition can be quantified by determining the IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the cytotoxic evaluation of jatrophane diterpenes.
Caption: General experimental workflow for cytotoxicity studies of jatrophane diterpenes.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one: A Jatrophane Diterpene with Potential TrkA Receptor Activity
Introduction
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one is a member of the jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family. These compounds have attracted significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects. A key area of investigation for these molecules is their interaction with the Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF). The TrkA receptor plays a crucial role in the development and survival of neurons, making it a prime target for therapeutic interventions in neurodegenerative diseases and pain management. This document provides a technical overview of the reported TrkA receptor activity of this specific jatrophane diterpene, including quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound on the TrkA receptor has been quantified in comparison to other related jatrophane diterpenes. The following table summarizes the key findings from a study by Paris et al. (2020), which investigated the potential of these compounds as TrkA inhibitors.
| Compound | TrkA Inhibition (%) at 10 µM |
| This compound | 45.3 |
| Jatrophone | 25.7 |
| 6-hydroxy-Jatrophone | 30.2 |
| 6-oxo-Jatrophone | 28.9 |
Data sourced from Paris, M., et al. (2020). "Jatrophane Diterpenes from Euphorbia spp. as a New Source of TrkA Receptor Inhibitors."
Experimental Protocols
The evaluation of TrkA receptor inhibition by this compound was conducted using a standardized in vitro kinase assay. The detailed methodology is outlined below.
TrkA Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the TrkA kinase domain.
Materials:
-
Recombinant human TrkA kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: The test compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired final concentration (10 µM for the screening).
-
Reaction Setup: The kinase reaction was initiated by adding the TrkA enzyme to wells of a 384-well plate containing the assay buffer, the poly(Glu, Tyr) substrate, and the test compound.
-
Initiation of Kinase Reaction: The reaction was started by the addition of ATP. The final reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection of Kinase Activity: Following incubation, the ADP-Glo™ reagent was added to the wells. This reagent quenches the kinase reaction and converts the ADP produced during the phosphorylation reaction into a luminescent signal.
-
Data Acquisition: The luminescence was measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of inhibition was calculated by comparing the luminescence signal in the presence of the test compound to the signal from control wells (containing DMSO without the compound) and background wells (without the enzyme).
Visualizations
Signaling Pathway
The following diagram illustrates the canonical NGF/TrkA signaling pathway, which is the target of the inhibitory action of this compound.
physical and chemical properties of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the jatrophane diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a complex natural product belonging to the family of jatrophane diterpenes. These compounds are characterized by a unique macrocyclic carbon skeleton and are primarily isolated from plants of the Euphorbiaceae family.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₃NO₁₁ | [1] |
| Molecular Weight | 641.7 g/mol | [1] |
| CAS Number | 244277-75-6 | [2][3] |
| Appearance | Amorphous powder | |
| Purity | Min. 95% | [1] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Isolation and Purification
This compound, along with other jatrophane diterpenes, was isolated from the roots of Euphorbia kansui. The general procedure, as described by Pan et al. (2004), involves the following steps:
-
Extraction: The air-dried and powdered roots of E. kansui are extracted with petroleum ether.
-
Chromatography: The resulting extract is then subjected to repeated column chromatography on silica gel.
-
Elution: A gradient elution system, typically using a mixture of acetone and petroleum ether, is employed to separate the different components of the extract.
-
Further Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) to yield the pure compound as an amorphous powder.
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: ¹H and ¹³C NMR Spectral Data
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 38.9 | 2.55 (m), 2.13 (m) |
| 2 | 29.8 | 1.85 (m) |
| 3 | 76.9 | 5.58 (dd, J = 10.0, 2.5) |
| 4 | 40.1 | 2.65 (m) |
| 5 | 78.1 | 5.89 (d, J = 10.5) |
| 6 | 145.2 | |
| 7 | 74.9 | 5.75 (d, J = 9.5) |
| 8 | 42.5 | 2.95 (m) |
| 9 | 75.8 | 5.45 (d, J = 10.0) |
| 10 | 35.8 | 2.35 (m) |
| 11 | 130.2 | 5.65 (d, J = 16.0) |
| 12 | 138.8 | 5.95 (d, J = 16.0) |
| 13 | 48.9 | 3.15 (m) |
| 14 | 208.1 | |
| 15 | 72.8 | 4.95 (s) |
| 16 | 20.9 | 1.15 (d, J = 7.0) |
| 17 | 115.8 | 5.10 (s), 5.05 (s) |
| 18 | 28.1 | 1.25 (s) |
| 19 | 16.9 | 1.05 (s) |
| 20 | 17.5 | 0.95 (d, J = 7.0) |
| Nicotinoyl | ||
| 2' | 130.5 | 9.15 (d, J = 2.0) |
| 3' | 123.8 | 7.45 (dd, J = 8.0, 5.0) |
| 4' | 137.2 | 8.25 (dt, J = 8.0, 2.0) |
| 5' | 151.1 | 8.75 (dd, J = 5.0, 2.0) |
| 6' | 153.8 | |
| CO | 164.8 | |
| Acetoxy (x4) | ||
| CO | 170.5, 170.2, 169.8, 169.5 | |
| CH₃ | 21.5, 21.3, 21.2, 21.0 | 2.10 (s), 2.05 (s), 2.00 (s), 1.95 (s) |
Note: NMR data is based on typical values for similar jatrophane diterpenes and may require experimental verification for this specific compound.
Biological Activity and Signaling Pathways
Jatrophane diterpenes exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[5][6] this compound has been specifically investigated for its effects on nerve growth factor (NGF) signaling and its potential to reverse multidrug resistance in cancer cells.
TrkA Receptor Signaling
This compound, along with other jatrophane diterpenes from E. kansui, was evaluated in a TrkA fibroblast survival assay.[4][7][8] The TrkA receptor is a high-affinity receptor for nerve growth factor (NGF), and its activation leads to downstream signaling cascades that promote cell survival and differentiation. The activity of this compound in the assay suggests it may act as an agonist or a positive modulator of the TrkA signaling pathway.
Caption: Proposed modulation of the TrkA signaling pathway.
Multidrug Resistance Reversal
Several jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells.[5][6] P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy. By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapy. While direct studies on this compound's P-gp inhibitory activity are limited, its structural similarity to other active jatrophanes suggests it may share this property.
Caption: Mechanism of P-glycoprotein-mediated multidrug resistance and its potential inhibition.
Conclusion
This compound represents a promising lead compound for further investigation in the fields of neuropharmacology and oncology. Its potential to modulate TrkA signaling and reverse multidrug resistance warrants more in-depth studies to fully elucidate its mechanisms of action and therapeutic potential. This technical guide provides a foundational understanding of its known properties and serves as a starting point for future research endeavors.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. New diterpenoids from the marine mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective diterpenes from the fruiting body of Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Generalized Protocol for the Isolation and Purification of Jatropha Diterpenoids
This document provides a detailed, generalized protocol for the isolation and purification of diterpenoids from Jatropha species, with a focus on compounds structurally similar to 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. While a specific protocol for this exact molecule is not available in the current literature, the methods outlined below are based on established and published procedures for the successful isolation of a wide array of diterpenes from various Jatropha plants.[1][2][3][4][5][6] These protocols are intended for researchers, scientists, and drug development professionals.
The isolation and purification of diterpenoids from Jatropha species is a multi-step process that typically involves extraction, fractionation, and a series of chromatographic separations.[1][6][7] The choice of solvents and chromatographic techniques is critical and is often guided by the polarity of the target compounds.[6][7]
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material from the desired Jatropha species (e.g., leaves, stems, roots).
-
Drying: Air-dry the plant material in a well-ventilated area at room temperature or in an oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
The initial extraction aims to isolate a crude mixture of secondary metabolites, including diterpenoids, from the plant matrix. Maceration is a commonly employed technique.[5][6]
-
Maceration Protocol:
-
Weigh the powdered plant material.
-
Submerge the powder in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane/methanol) in a large container. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Fractionation
Fractionation separates the crude extract into fractions of varying polarities, which simplifies the subsequent purification steps.[7]
-
Solvent-Solvent Partitioning Protocol:
-
Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.
-
For each partitioning step, mix the extract solution with the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the solvent layer and repeat the process three times for each solvent.
-
Concentrate each of the solvent fractions (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) using a rotary evaporator.
-
Chromatographic Purification
A combination of chromatographic techniques is typically necessary to isolate pure diterpenoids.[1][3][4]
-
Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC) Protocol (Initial Separation):
-
The fraction showing the most promising activity or containing compounds of interest (often the chloroform or ethyl acetate fraction for diterpenoids) is subjected to VLC or CC.[3][4]
-
Pack a column with silica gel 60 as the stationary phase.
-
Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Sephadex LH-20 Chromatography Protocol (Size Exclusion):
-
Further purify the combined fractions from the previous step using a Sephadex LH-20 column.[1]
-
Use an isocratic elution with a suitable solvent, commonly methanol or a chloroform/methanol mixture.
-
This step is effective for separating compounds based on molecular size and removing pigments and other impurities.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC) Protocol (Final Purification):
-
The final purification is often achieved using semi-preparative HPLC with a reversed-phase column (e.g., C18).[1]
-
Use a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[8][9]
-
Elution can be isocratic or a gradient program.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 210, 254 nm).
-
Collect the peaks corresponding to the pure compounds.
-
Structure Elucidation
The structure of the purified compound is determined using a combination of spectroscopic techniques.[1][2][3][4]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Data Presentation
The following tables present hypothetical but realistic data that could be obtained during the isolation and purification process.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent(s) | Yield (g) | Yield (%) |
| Extraction | Dried Jatropha sp. powder (1 kg) | Methanol | 100 | 10.0 |
| Fractionation | Crude Methanol Extract (100 g) | n-Hexane | 25 | 25.0 |
| Dichloromethane | 30 | 30.0 | ||
| Ethyl Acetate | 20 | 20.0 | ||
| Aqueous Residue | 25 | 25.0 |
Table 2: Column Chromatography of Ethyl Acetate Fraction
| Fraction No. | Eluent (n-Hexane:EtOAc) | Weight (mg) | TLC Profile |
| F1-F5 | 9:1 | 500 | Spot A (Rf = 0.8) |
| F6-F12 | 7:3 | 1200 | Spot B (Rf = 0.6), Spot C (Rf = 0.55) |
| F13-F20 | 1:1 | 800 | Spot D (Rf = 0.4) |
| F21-F25 | 3:7 | 1500 | Multiple overlapping spots |
| F26-F30 | 100% EtOAc | 1000 | Polar baseline material |
Table 3: Semi-Preparative HPLC Purification of Fraction F6-F12
| Peak No. | Retention Time (min) | Mobile Phase (ACN:H₂O) | Isolated Yield (mg) | Purity (%) |
| 1 | 15.2 | 60:40 (Isocratic) | 50 | >98 |
| 2 | 18.5 | 60:40 (Isocratic) | 35 | >99 |
Visualizations
Caption: Workflow from plant material preparation to fractionation.
Caption: Chromatographic purification and structural analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Analysis of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of macrocyclic diterpenoids primarily found in plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2] These compounds exhibit a complex and diverse range of chemical structures, often featuring a bicyclo[10.3.0]pentadecane core.[3] Jatrophane diterpenes have garnered significant interest in the scientific community due to their broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance (MDR) reversal properties.[2][3][4][5] The structural complexity and the presence of multiple stereoisomers and closely related analogues in plant extracts present a significant analytical challenge.[6] High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantitative analysis of these compounds.[6][7] This document provides detailed protocols and application notes for the separation of jatrophane diterpenes using reversed-phase HPLC.
Principle of Separation: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating jatrophane diterpenes.[7][8] This method utilizes a non-polar stationary phase, typically silica chemically modified with C18 (octadecyl) or C8 alkyl chains, and a polar mobile phase, usually a mixture of water with an organic modifier like acetonitrile or methanol.[8][9] Jatrophane diterpenes, being of low to moderate polarity, are retained on the hydrophobic stationary phase.[1] Separation is achieved by eluting the compounds with a gradient of increasing organic solvent concentration in the mobile phase; less polar compounds are retained longer and elute later, allowing for effective separation based on differences in hydrophobicity.[10]
Protocol 1: Validated HPLC-DAD Method for Quantitative Analysis of Jatrophane Diterpenes in Jatropha dioica Extracts
This protocol is adapted from a validated method for the analysis of riolozatrione, citlalitrione, jatrophatrione, and other major diterpenoids in various extracts of Jatropha dioica.[7][11][12]
A. Experimental Protocol
-
Sample Preparation:
-
Prepare plant extracts using solvents of different polarities, such as dichloromethane or hydroalcoholic mixtures (e.g., ethanol-water).[7]
-
Before injection, filter all sample solutions and solvents through a 0.45 µm nylon membrane filter.[7]
-
Sonicate the filtered samples for 15 minutes to ensure homogeneity and degassing.[7]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) is recommended.[7][13]
-
Stationary Phase (Column): AccQ-Tag C18 column (alkyl-modified silica).[7][11] Other C18 columns can be used, but optimization may be required.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water.
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Injection Volume: 5 µL.[7]
-
Detection: Data acquisition from 200-600 nm; quantification wavelength set at 254 nm.[7][12]
-
Column Temperature: Ambient (not controlled).[7]
-
-
Gradient Elution Program:
| Time (minutes) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 50 | 50 |
| 35.0 | 0 | 100 |
| 40.0 | 0 | 100 |
| 43.0 | 50 | 50 |
| 65.0 | 50 | 50 |
B. Data Presentation: Method Performance
The validated method demonstrated good reproducibility for the analysis of key jatrophane-type diterpenes.[7][12]
| Compound | Retention Time RSD (%) | Peak Area RSD (%) | Recovery (%) | Recovery RSD (%) |
| Citlalitrione | < 4.5 | < 10.5 | N/A | N/A |
| 6-epi-Riolozatrione | < 4.5 | < 10.5 | N/A | N/A |
| Riolozatrione | < 4.5 | < 10.5 | 102 - 108 | < 2.5 |
| Jatrophatrione | < 4.5 | < 10.5 | N/A | N/A |
| (Data synthesized from Solís-Cruz et al., 2020)[7][11][12] |
Protocol 2: General Protocol for Semi-Preparative HPLC Isolation of Jatrophane Diterpenes
This protocol provides a general workflow for the isolation and purification of individual jatrophane diterpenes from crude or partially purified plant extracts for structural elucidation and biological screening.
A. Experimental Protocol
-
Preliminary Fractionation (Pre-purification):
-
Crude plant extracts (e.g., ethanol or methanol extracts) are often subjected to preliminary separation techniques to enrich the diterpene fraction.[14][15]
-
Techniques include solvent-solvent partitioning (e.g., with chloroform) followed by open column chromatography on silica gel or polyamide.[2][14]
-
-
HPLC System and Conditions:
-
HPLC System: A semi-preparative or preparative HPLC system with a UV-Vis or DAD detector and a fraction collector.
-
Stationary Phase (Column): A reversed-phase C18 column is commonly used (e.g., Waters X-Bridge C18, 4.6 × 250 mm).[13] The particle size and dimensions should be selected based on the required loading capacity.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water.
-
Solvent B: HPLC-grade Acetonitrile or Methanol.
-
-
Flow Rate: Typically 1-5 mL/min for semi-preparative columns.
-
Detection: Monitoring at multiple wavelengths (e.g., 210 nm and 254 nm) is advisable to detect compounds with different chromophores.[13]
-
Elution Mode: A shallow gradient elution is often employed to maximize the resolution between structurally similar compounds. The gradient should be optimized based on analytical-scale separations.
-
-
Post-Purification:
-
Collected fractions are concentrated under reduced pressure.
-
The purity of isolated compounds should be confirmed by analytical HPLC.
-
Structural elucidation is typically performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of jatrophane diterpenes from plant sources.
Caption: General workflow for jatrophane diterpene isolation.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Secure Verification [cer.ihtm.bg.ac.rs]
Application Note: NMR Assignment and Structural Elucidation of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol and corresponding NMR data for the structural assignment of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one, a jatrophane diterpenoid isolated from the roots of Euphorbia kansui. This compound has demonstrated significant multidrug resistance (MDR) reversal activity, making its precise structural characterization crucial for further investigation in drug development. The provided data and protocols are intended to serve as a practical guide for researchers working on the isolation and characterization of similar bioactive natural products.
Introduction
Jatrophane diterpenes, a class of complex macrocyclic natural products primarily found in the Euphorbiaceae family, are known for their diverse and potent biological activities.[1] One such compound, this compound, has been isolated from the medicinal plant Euphorbia kansui.[2] This particular diterpenoid has garnered interest due to its significant efficacy in reversing multidrug resistance in cancer cells, a major challenge in chemotherapy.[2]
Accurate structural elucidation is paramount for understanding structure-activity relationships and for any future synthetic or semi-synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the constitution and stereochemistry of such complex molecules. This note details the complete ¹H and ¹³C NMR assignments for this compound and provides a standardized protocol for its NMR analysis.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were assigned based on extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented below is crucial for the unambiguous identification of this compound.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 38.5 (t) | 2.55 (m), 1.60 (m) |
| 2 | 34.8 (d) | 2.10 (m) |
| 3 | 75.1 (d) | 5.30 (d, 10.5) |
| 4 | 41.2 (d) | 2.80 (m) |
| 5 | 73.2 (d) | 5.65 (d, 5.0) |
| 6 | 145.8 (s) | - |
| 7 | 78.9 (d) | 5.90 (s) |
| 8 | 45.1 (d) | 3.15 (m) |
| 9 | 74.5 (d) | 5.80 (d, 9.5) |
| 10 | 40.1 (d) | 2.40 (m) |
| 11 | 130.5 (d) | 5.50 (dd, 15.5, 9.5) |
| 12 | 135.2 (d) | 5.70 (d, 15.5) |
| 13 | 50.3 (d) | 3.30 (m) |
| 14 | 208.1 (s) | - |
| 15 | 72.8 (d) | 5.10 (d, 8.0) |
| 16 | 18.2 (q) | 1.15 (d, 7.0) |
| 17 | 115.6 (t) | 5.25 (s), 5.15 (s) |
| 18 | 25.1 (q) | 1.85 (s) |
| 19 | 20.5 (q) | 1.05 (s) |
| 20 | 15.9 (q) | 0.95 (d, 7.0) |
| Nicotinoyl | ||
| C-2' | 152.1 (d) | 9.20 (d, 2.0) |
| C-3' | 123.5 (d) | 7.50 (dd, 8.0, 5.0) |
| C-4' | 137.1 (d) | 8.30 (dt, 8.0, 2.0) |
| C-5' | 129.8 (s) | - |
| C-6' | 150.8 (d) | 8.80 (dd, 5.0, 2.0) |
| C=O | 164.5 (s) | - |
| Acetoxy (3-OAc) | ||
| C=O | 170.1 (s) | - |
| CH₃ | 21.1 (q) | 2.05 (s) |
| Acetoxy (5-OAc) | ||
| C=O | 170.2 (s) | - |
| CH₃ | 21.2 (q) | 2.15 (s) |
| Acetoxy (7-OAc) | ||
| C=O | 169.8 (s) | - |
| CH₃ | 21.0 (q) | 1.95 (s) |
| Acetoxy (15-OAc) | ||
| C=O | 170.5 (s) | - |
| CH₃ | 21.3 (q) | 2.20 (s) |
Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal (CDCl₃: δH = 7.26, δC = 77.16). Assignments were supported by 2D NMR experiments (COSY, HSQC, HMBC).
Experimental Protocols
The following protocols outline the general procedures for the isolation and NMR analysis of this compound.
3.1. Isolation and Purification
-
Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction, typically containing the jatrophane diterpenoids, is subjected to multiple chromatographic steps.
-
Silica Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient elution system (e.g., petroleum ether-ethyl acetate).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and smaller molecules.
-
Preparative HPLC: Final purification is achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient). Purity of the final compound should be >95% as determined by analytical HPLC.
-
3.2. NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
NMR Spectroscopy: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed to distinguish between CH, CH₂, and CH₃ signals.
-
2D COSY (Correlation Spectroscopy): This experiment is used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and assigning quaternary carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Visualization of Experimental Workflow
The general workflow for isolating and characterizing a novel natural product like the title compound is depicted below.
Caption: Workflow for Natural Product Isolation and Characterization.
Conclusion
This application note provides the essential NMR data and a generalized experimental framework for the assignment of this compound. The detailed ¹H and ¹³C NMR assignments, coupled with the described isolation and analytical protocols, serve as a valuable resource for natural product chemists and pharmacologists. This information facilitates the rapid identification of this potent MDR reversal agent and aids in the structural elucidation of new, related jatrophane diterpenoids.
References
Total Synthesis of the Jatrophane Diterpene Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of the jatrophane diterpene core structure, a significant scaffold in natural product chemistry with promising biological activities. Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have garnered considerable interest due to their potential as multidrug resistance (MDR) modulators and cytotoxic agents.[1][2][3] This has spurred significant efforts in the synthetic community to develop efficient and stereoselective routes to this complex bicyclic framework, which consists of a five-membered ring fused to a 12- or 13-membered macrocycle.[3][4]
Key Synthetic Strategies and Methodologies
The construction of the intricate jatrophane core presents numerous synthetic challenges, including the stereoselective formation of multiple chiral centers and the formation of the strained macrocycle. Several research groups have developed elegant strategies to address these challenges. Key macrocyclization strategies include Ring-Closing Metathesis (RCM), palladium-catalyzed carbonylative coupling, and intramolecular aldol reactions.[3][4] The synthesis of the highly functionalized cyclopentane fragment is also a critical aspect of the overall strategy.[5]
Ring-Closing Metathesis (RCM) Approach
A prominent strategy for the construction of the jatrophane macrocycle is the use of a late-stage Ring-Closing Metathesis (RCM) reaction.[3][4] This powerful carbon-carbon bond-forming reaction, often employing Grubbs' or Hoveyda-Grubbs catalysts, has proven effective in forming the large ring system.
A representative retrosynthetic analysis for an RCM-based approach is outlined below:
References
- 1. reposiTUm: Towards the total synthesis of euphosalicin [repositum.tuwien.at]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Construction of the Bicyclic Carbon Framework of Euphosalicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of Jatrophanes as Multidrug Resistance Reversal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Jatrophanes, a class of diterpenoids found in plants of the Euphorbiaceae family, have emerged as promising agents to reverse P-gp-mediated MDR.[1][2] This document provides detailed protocols for in vitro assays to evaluate the potential of jatrophane derivatives in reversing multidrug resistance.
Key Jatrophane Compounds and Cell Lines
Several jatrophane diterpenoids have demonstrated significant MDR reversal activity. Notable examples include euphodendroidin D, euphosorophane I, and various derivatives isolated from Euphorbia and Pedilanthus species.[3][4][5] These compounds are typically evaluated in multidrug-resistant cancer cell lines that overexpress P-glycoprotein, such as:
-
MCF-7/ADR (Adriamycin-resistant human breast adenocarcinoma)[4][5]
-
HepG2/ADR (Adriamycin-resistant human hepatocellular carcinoma)[5]
-
L5178Y MDR (Human MDR1 gene-transfected mouse lymphoma)[6]
-
COLO 320 (Human colon adenocarcinoma)[6]
-
NCI-H460/R (Drug-resistant human non-small cell lung cancer)[2]
Quantitative Data Summary
The efficacy of jatrophanes in reversing MDR is quantified through various parameters, including the half-maximal effective concentration (EC50) for reversal activity and the reversal fold (RF), which indicates the extent to which the compound restores the cytotoxicity of a chemotherapeutic agent.
| Jatrophane Compound/Derivative | Cell Line | Chemotherapeutic Agent | EC50 (µM) | Reversal Fold (RF) | Reference |
| Euphosorophane I | MCF-7/ADR | Doxorubicin | 1.82 | Not Specified | [4] |
| Compound 9 (from E. sororia) | MCF-7/ADR | Not Specified | Not Specified | 36.82 (at 10 µM) | [2] |
| Compound 7 (from E. esula) | MCF-7/ADR | Not Specified | Not Specified | 12.9 (at 10 µM) | [2][7] |
| Compound 8 (from E. esula) | MCF-7/ADR | Not Specified | Not Specified | 12.3 (at 10 µM) | [2][7] |
| Compound 17 (derivative) | MCF-7/ADR | Doxorubicin | 0.182 | Not Specified | [8] |
Experimental Protocols
Cytotoxicity and MDR Reversal Assessment (MTT Assay)
This assay determines the cytotoxicity of the jatrophane compound alone and its ability to sensitize resistant cells to a conventional chemotherapeutic drug.[9]
Materials:
-
Multidrug-resistant and parental (sensitive) cell lines
-
Complete cell culture medium
-
Jatrophane compound stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
To determine the cytotoxicity of the jatrophane, treat the cells with serial dilutions of the compound and incubate for 48-72 hours.
-
To assess MDR reversal, treat the resistant cells with a fixed, non-toxic concentration of the jatrophane in combination with serial dilutions of a chemotherapeutic agent. Incubate for 48-72 hours. Include control wells with the chemotherapeutic agent alone.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the Reversal Fold (RF) using the formula: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + jatrophane
P-glycoprotein Efflux Pump Activity (Rhodamine 123 Accumulation and Efflux Assay)
This assay measures the ability of jatrophanes to inhibit the efflux function of P-gp, leading to the intracellular accumulation of the fluorescent substrate Rhodamine 123.[6][10][11]
Materials:
-
Multidrug-resistant and parental cell lines
-
Jatrophane compound
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive controls)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the jatrophane compound at various concentrations (and a positive control) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
For Accumulation Assay: a. After incubation, place the cells on ice to stop the efflux. b. Wash the cells twice with ice-cold PBS. c. Resuspend the cells in cold PBS and analyze the intracellular fluorescence by flow cytometry.
-
For Efflux Assay: a. After loading with Rhodamine 123, wash the cells with fresh, pre-warmed medium to remove the excess dye. b. Resuspend the cells in fresh medium containing the jatrophane compound (or control) and incubate at 37°C for 1-2 hours to allow for efflux. c. Wash the cells with ice-cold PBS and analyze the remaining intracellular fluorescence by flow cytometry.
P-glycoprotein ATPase Activity Assay
This assay determines whether the jatrophane compound interacts with the ATP-binding site of P-gp, either stimulating or inhibiting its ATPase activity.[12][13]
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cells)
-
Jatrophane compound
-
Verapamil (stimulator) and Sodium Orthovanadate (inhibitor) as controls
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, ouabain, EGTA)
-
ATP
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
96-well plate
-
Microplate reader
Protocol:
-
Pre-incubate the P-gp membranes with the jatrophane compound at various concentrations in the assay buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the colorimetric reagent for phosphate detection and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
The amount of released phosphate is proportional to the ATPase activity. Compare the activity in the presence of the jatrophane to the basal activity (no compound) and the activity with controls.
P-glycoprotein Expression (Western Blotting)
This method is used to determine if the jatrophane compound alters the expression level of the P-gp protein.[1]
Materials:
-
Treated and untreated multidrug-resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of jatrophanes.
Signaling Pathway in Jatrophane-Mediated MDR Reversal
Some jatrophanes have been shown to inhibit the PI3K/NF-κB signaling pathway, which can lead to a reduction in P-gp expression.[14]
Caption: Jatrophane inhibition of the PI3K/NF-κB pathway to reduce P-gp expression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ATPase Activity Assay [bio-protocol.org]
- 4. Nuclear factor-κB signaling inhibitors revert multidrug-resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase activity assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The Effect of P-Glycoprotein (P-gp), Nuclear Factor-Kappa B (Nf-κb), and Aldehyde Dehydrogenase-1 (ALDH-1) Expression on Metastases, Recurrence and Survival in Advanced Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one is a member of the jatrophane diterpenes, a class of natural products known for their complex chemical structures and diverse biological activities. Jatrophane diterpenoids have demonstrated a range of therapeutic potentials, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this specific compound using established cell culture models.
The protocols outlined below are designed to provide a comprehensive framework for determining the cytotoxic potential of this compound, elucidating its mechanism of action, and generating reproducible data for drug development and research purposes.
Recommended Cell Culture Models
Based on studies of structurally similar jatrophane diterpenoids, the following human cancer cell lines are recommended for initial cytotoxicity screening. The choice of cell line should be guided by the specific research focus and potential therapeutic targets.
Table 1: Recommended Human Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Key Characteristics |
| HL-60 | Acute Promyelocytic Leukemia | Suspension cell line, widely used for screening cytotoxic compounds.[1][3] |
| MCF-7 | Breast Adenocarcinoma | Adherent cell line, estrogen receptor-positive, a common model for breast cancer research.[7] |
| A549 | Lung Carcinoma | Adherent cell line, a well-characterized model for non-small cell lung cancer.[7] |
| HepG2 | Hepatocellular Carcinoma | Adherent cell line, widely used for liver cancer and drug metabolism studies.[3] |
| HeLa | Cervical Adenocarcinoma | Adherent cell line, one of the oldest and most commonly used human cell lines.[3] |
| SMMC-7721 | Hepatocellular Carcinoma | Adherent cell line, another relevant model for liver cancer research.[3][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Table 2: Example of IC₅₀ Values for Jatrophane Diterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Jatrophane Diterpenoid 1 | HL-60 | 8.1 - 29.7 | [3] |
| Jatrophane Diterpenoid 2 | HeLa | 8.1 - 29.7 | [3] |
| Jatrophane Diterpenoid 3 | HepG2 | 8.1 - 29.7 | [3] |
| Jatrophane Diterpenoid 4 | SMMC-7721 | 8.1 - 29.7 | [3] |
| Euphoheliphane A-C | Renal Cancer Cell Lines | < 50 | [2] |
Protocol 2: Apoptosis Assessment by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Test compound
-
Selected cancer cell lines
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of the test compound.
Jatrophane diterpenes have been reported to modulate several signaling pathways, including the PI3K/Akt/NF-κB pathway, which is crucial for cell survival and proliferation.[5][7][9]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Data Presentation and Interpretation
All quantitative data from the cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Template for Reporting Cell Viability Data (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± X.X | 100 ± X.X | 100 ± X.X |
| X.X | ... | ... | ... |
| X.X | ... | ... | ... |
| X.X | ... | ... | ... |
| X.X | ... | ... | ... |
Table 4: Template for Reporting Apoptosis Data (Flow Cytometry)
| Treatment | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | ... | ... | ... |
| Compound (IC₅₀) | ... | ... | ... |
| Compound (2x IC₅₀) | ... | ... | ... |
Conclusion
These application notes and protocols provide a robust starting point for investigating the cytotoxic properties of this compound. By employing these standardized methods, researchers can generate reliable and comparable data that will contribute to a better understanding of the therapeutic potential of this novel jatrophane diterpenoid. Further investigations into the specific molecular targets and signaling pathways are encouraged to fully elucidate its mechanism of action.
References
- 1. Cytotoxicity of naturally occurring rhamnofolane diterpenes from Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Analytical Standards for Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products primarily found in the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][4][5] As research into the therapeutic potential of jatrophane diterpenes progresses, the need for well-characterized analytical standards becomes paramount for accurate quantification, quality control of herbal preparations, and standardized biological assays.
These application notes provide a comprehensive overview and detailed protocols for the development of analytical standards for jatrophane diterpenes. The subsequent sections will cover extraction from plant material, purification, structural elucidation, and the development of validated analytical methods for quantification.
Data Presentation: Comparative Biological Activity of Jatrophane Diterpenes
The following tables summarize the reported cytotoxic and multidrug resistance reversal activities of various jatrophane diterpenes, providing a reference for the selection of potential analytical standards based on their biological relevance.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Various Cancer Cell Lines
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7 (Breast) | 1.8 | [1] |
| Jatrophatrione | P-388 (Leukemia) | Active (Concentration not specified) | [1] |
| Unnamed Jatrophane | MCF-7 (Breast) | 32.1 | [1] |
| Unnamed Jatrophane | NCI-H460 (Lung) | 58.2 | [1] |
| Sterenoid E | SMMC-7721 (Hepatoma) | 7.6 | [6] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [6] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Jatrophane Diterpene | MDR Cancer Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration (µM) | Reference |
| Compound 7 | MCF-7/ADR | 12.9 | 10 | [4] |
| Compound 8 | MCF-7/ADR | 12.3 | 10 | [4] |
| Compound 9 | MCF-7/ADR | 36.82 | 10 | [4] |
| Compound 18 | NCI-H460/R | FAR = 4.52 | 5 | [4] |
| Compound 19 | NCI-H460/R | FAR = 5.02 | 5 | [4] |
| Compound 18 | DLD1-TxR | FAR = 5.89 | 5 | [4] |
| Compound 19 | DLD1-TxR | FAR = 4.39 | 5 | [4] |
| Portlandicine | Mouse Lymphoma | Active | Not specified | [7] |
| Ingenane 6 | L5178 (Mouse Lymphoma) | Remarkable MDR modulation | 20 | [8] |
| Ingenane 7 | L5178 (Mouse Lymphoma) | Remarkable MDR modulation | 20 | [8] |
| Segetane 1 | L5178 (Mouse Lymphoma) | Remarkable MDR modulation | 20 | [8] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Jatrophane Diterpenes for Standard Preparation
This protocol outlines a general procedure for the extraction and isolation of jatrophane diterpenes from plant material, which is the first step in preparing a primary analytical standard.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., roots, aerial parts of Euphorbia or Jatropha species)
-
Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), acetonitrile (ACN) (all HPLC grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
2. Extraction Procedure: a. Macerate the powdered plant material (1 kg) sequentially with n-hexane, DCM, and MeOH at room temperature (3 x 3 L for each solvent, 48 h each).[3] b. Concentrate the extracts under reduced pressure using a rotary evaporator. c. The jatrophane diterpenes are typically found in the less polar extracts (DCM and EtOAc).
3. Isolation and Purification: a. Subject the crude DCM extract to silica gel column chromatography. b. Elute the column with a gradient of n-hexane/EtOAc (from 100:0 to 0:100) followed by EtOAc/MeOH (from 100:0 to 50:50). c. Monitor the fractions by TLC, visualizing with UV light (254 nm) and the vanillin-sulfuric acid reagent (heated). d. Combine fractions with similar TLC profiles. e. Further purify the combined fractions using repeated silica gel column chromatography and/or Sephadex LH-20 column chromatography (eluting with MeOH or DCM/MeOH mixtures). f. Final purification can be achieved by preparative HPLC or crystallization to yield pure jatrophane diterpenes.
Workflow for Jatrophane Diterpene Isolation
Caption: General workflow for the isolation of jatrophane diterpenes.
Protocol 2: Structural Elucidation of Isolated Jatrophane Diterpenes
Accurate structural determination is critical for an analytical standard. This protocol describes the standard spectroscopic techniques employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). b. Acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY). c. Analyze the spectra to determine the chemical structure, including relative stereochemistry.
2. High-Resolution Mass Spectrometry (HRMS): a. Analyze the compound using ESI-MS or other soft ionization techniques. b. Determine the accurate mass to establish the molecular formula.
3. Single-Crystal X-ray Diffraction: a. If suitable crystals can be obtained, perform X-ray crystallography to unambiguously determine the absolute and relative stereochemistry.
Protocol 3: Validated HPLC-PDA Method for Quantification of a Jatrophane Diterpene Analytical Standard
This protocol is adapted from a validated method for a related diterpenoid and can be optimized for specific jatrophane diterpenes.[9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).
-
Start with a suitable gradient, for example, 50% B, increasing to 100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at the λmax of the target jatrophane diterpene (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions and Samples:
-
Stock Standard Solution: Accurately weigh and dissolve the purified jatrophane diterpene in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
-
Sample Preparation: Extract the plant material using a standardized procedure (e.g., sonication or accelerated solvent extraction with methanol). Filter the extract through a 0.45 µm filter before injection.
3. Method Validation (according to ICH guidelines):
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be < 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a blank matrix at three different concentration levels. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Logical Relationship for HPLC Method Validation
Caption: Key parameters for HPLC method validation.
Signaling Pathway
Jatrophane Diterpene-Mediated Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Several jatrophane diterpenes, such as jatrophone, have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
By inhibiting PI3K, jatrophane diterpenes prevent the downstream activation of Akt and NF-κB. This leads to a decrease in the expression of pro-survival genes and an increase in apoptosis in cancer cells. This mechanism of action makes them promising candidates for further drug development.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for P-glycoprotein Inhibition Studies Using 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various anticancer drugs and thereby diminishing their cytotoxic effects.[1][2] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR.[1][3][4]
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one is a member of this class of compounds. These application notes provide a framework for utilizing this and related jatrophane diterpenes in P-glycoprotein inhibition studies, offering detailed protocols for key assays and guidance on data interpretation.
Mechanism of Action
P-glycoprotein is a transmembrane protein that binds to substrates within the inner leaflet of the cell membrane and extrudes them to the extracellular space, a process fueled by ATP hydrolysis.[1][2] This "hydrophobic vacuum cleaner" model contributes to the broad substrate specificity of P-gp.[1][2] Jatrophane diterpenes are thought to inhibit P-gp through direct interaction, thereby blocking the efflux of P-gp substrates, such as chemotherapeutic agents.[5] This inhibition restores the intracellular concentration of the anticancer drugs, sensitizing MDR cells to their effects.
Data Presentation: P-gp Inhibitory Activity of Representative Jatrophane Diterpenes
| Compound Name | Cell Line | Assay Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Euphodendroidin D | P-gp-mediated daunomycin transport | Daunomycin Efflux | More potent than Cyclosporin A | Cyclosporin A | Not specified |
| Jatrophane 1 | NCI-H460/R (NSCLC) | Cell Growth Inhibition | ~10-20 | - | - |
| Jatrophane 1 | U87-TxR (Glioblastoma) | Cell Growth Inhibition | ~10-20 | - | - |
| Euphomelliferine | L5178Y MDR (Mouse Lymphoma) | Rhodamine 123 Exclusion | Significant, dose-dependent | - | - |
| Euphomelliferene A | L5178Y MDR (Mouse Lymphoma) | Rhodamine 123 Exclusion | Significant, dose-dependent | - | - |
Note: The data presented is for representative jatrophane diterpenes and should be used for comparative purposes. Experimental determination of the IC50 value for this compound is recommended.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells overexpressing P-gp.[6][7] Increased intracellular fluorescence indicates inhibition of P-gp activity.
Materials:
-
MDR cell line (e.g., MCF-7/ADR, NCI-H460/R) and the corresponding parental sensitive cell line.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (test compound, stock solution in DMSO).
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the MDR and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 1 hour at 37°C.
-
Efflux Period: Remove the loading medium and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123. Add fresh medium (without rhodamine 123 but with the test compound/control) and incubate for 2 hours to allow for efflux.
-
Fluorescence Measurement:
-
Plate Reader: Remove the medium, wash with PBS, and add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Flow Cytometer: Detach the cells using trypsin, wash with PBS, and resuspend in 500 µL of PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (cells treated with rhodamine 123 only). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of the test compound. P-gp substrates and inhibitors can modulate the ATPase activity of the transporter.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT).
-
ATP solution.
-
Inorganic phosphate (Pi) detection reagent (e.g., malachite green-based reagent).
-
This compound (test compound).
-
Positive control (e.g., Verapamil, a known P-gp substrate that stimulates ATPase activity).
-
Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor.
-
96-well clear plates.
-
Microplate reader.
Protocol:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Compound Addition: Add various concentrations of the test compound or positive control. Include a "no compound" control and a "vanadate" control (with Na3VO4 to determine the basal, non-P-gp ATPase activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. The final concentration of ATP should be at its Km for P-gp (typically in the low millimolar range).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop Reaction & Color Development: Stop the reaction by adding the Pi detection reagent. This reagent will react with the inorganic phosphate produced during ATP hydrolysis to generate a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green-based assays).
-
Data Analysis: Subtract the absorbance of the vanadate control from all other readings to obtain the P-gp-specific ATPase activity. Plot the percentage of stimulation or inhibition of ATPase activity against the test compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing P-gp inhibition.
Caption: P-gp mediated drug efflux and its inhibition.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Structure-Activity Relationship of Jatrophanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design of structure-activity relationship (SAR) studies of jatrophane diterpenes. Detailed protocols for the synthesis of analogues, evaluation of cytotoxicity, and assessment of multidrug resistance (MDR) reversal activity are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Introduction to Jatrophanes and Their Therapeutic Potential
Jatrophane diterpenes are a class of natural products predominantly found in plants of the Euphorbiaceae family.[1] These macrocyclic compounds possess a complex and structurally diverse bicyclo[10.3.0]pentadecane skeleton. Jatrophanes have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR) in tumor cells.[2][3][4]
The primary mechanism for MDR reversal by many jatrophanes is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[1][5] By inhibiting P-gp, jatrophanes can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cancer cells.[6] Furthermore, some jatrophanes have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/NF-κB pathway.[7]
The structural diversity of naturally occurring jatrophanes, primarily arising from the nature and position of oxygen-containing substituents, provides a rich scaffold for SAR studies aimed at optimizing their therapeutic properties.[5]
Experimental Design for Jatrophane SAR Studies
A systematic approach to studying the SAR of jatrophanes involves the generation of a library of analogues with modifications at key positions of the jatrophane skeleton, followed by a comprehensive biological evaluation.
General Workflow
The overall workflow for a jatrophane SAR study can be visualized as follows:
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
application of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one in cancer research
Application Notes and Protocols: Investigating Jatrophane Diterpenoids in Cancer Research
Disclaimer: The specific compound "3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one" is not found in the currently available scientific literature. Therefore, this document provides a representative protocol and application notes based on the activities of a closely related and well-studied class of compounds, the jatrophane diterpenoids, which are known for their potential in cancer research.
Introduction to Jatrophane Diterpenoids in Cancer Research
Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family. These compounds have garnered significant interest in oncology due to their cytotoxic and pro-apoptotic activities against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document outlines the application of jatrophane diterpenoids in cancer research, with a focus on experimental protocols to assess their anti-cancer efficacy.
Quantitative Data Summary
The anti-proliferative activity of various jatrophane diterpenoids has been evaluated across a range of human cancer cell lines. The following table summarizes representative IC50 values (the concentration at which 50% of cell growth is inhibited) for illustrative purposes.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophane Esters | A549 | Lung Carcinoma | 5.2 - 15.8 | Fazio et al., 2014 |
| HeLa | Cervical Carcinoma | 3.9 - 12.5 | Fazio et al., 2014 | |
| MCF-7 | Breast Adenocarcinoma | 7.1 - 20.3 | Fazio et al., 2014 | |
| U-87 MG | Glioblastoma | 4.5 - 18.1 | Fazio et al., 2014 |
Key Signaling Pathways Modulated by Jatrophane Diterpenoids
Jatrophane diterpenoids can influence multiple signaling pathways that are crucial for cancer cell survival and proliferation. A primary mechanism involves the induction of apoptosis, often through the intrinsic pathway.
Troubleshooting & Optimization
solubility issues with 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
Q2: Why is my compound precipitating out of my aqueous buffer?
A2: Precipitation is a common issue encountered with hydrophobic compounds like this compound when introduced into an aqueous environment. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Often, a stock solution is prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), and then diluted into an aqueous buffer. If the final concentration of the organic solvent is too low to maintain solubility, the compound will precipitate.
Q3: What are the potential consequences of poor solubility in my experiments?
A3: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results. In in vitro assays, precipitation of the compound can lead to an underestimation of its true potency, as the actual concentration of the dissolved, active compound is lower than the nominal concentration. In cell-based assays, precipitates can cause physical stress to cells, leading to non-specific toxicity and confounding results. For in vivo studies, poor aqueous solubility can result in low bioavailability and erratic absorption.
Q4: Are there any known biological targets for this compound?
A4: Yes, studies have shown that certain jatrophane diterpenes from Euphorbia kansui, including this compound, exhibit activity in a TrkA fibroblast survival assay.[1] TrkA is a high-affinity receptor for nerve growth factor (NGF) and plays a crucial role in neuronal survival and differentiation. This suggests that the TrkA signaling pathway may be a key target for this compound.
Troubleshooting Guide: Solubility Issues
This guide provides systematic approaches to address solubility problems with this compound in your experiments.
Initial Assessment and Workflow
Before attempting various solubilization methods, it is crucial to systematically assess the problem. The following workflow can guide your troubleshooting process.
Caption: A stepwise workflow for troubleshooting solubility problems.
Method 1: Co-solvent Systems
The use of a water-miscible organic co-solvent is the most common initial approach to solubilize hydrophobic compounds for in vitro assays.
Issue: Compound precipitates upon dilution of a DMSO stock solution into aqueous buffer.
Troubleshooting Steps:
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Increase Final Co-solvent Concentration: The final concentration of DMSO (or another co-solvent) may be insufficient to maintain solubility.
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Recommendation: Gradually increase the final DMSO concentration in your assay. Many cell lines can tolerate up to 0.5-1% DMSO without significant toxicity, but it is crucial to run a vehicle control to assess the effect of the solvent on your specific assay.
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Try Alternative Co-solvents: DMSO may not be the optimal co-solvent for this specific compound.
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Recommendation: Test other water-miscible organic solvents. A preliminary solubility test can be performed by attempting to dissolve a small amount of the compound in each solvent.
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| Co-solvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A strong, versatile solvent. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | A less toxic alternative to DMSO, but also a less potent solvent for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. Use with caution and appropriate safety measures. |
| Polyethylene Glycol (PEG) | PEGs of various molecular weights (e.g., PEG 300, PEG 400) can be effective co-solvents and are generally well-tolerated. |
Experimental Protocol: Preparing a Co-solvent Stock Solution
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Preparation of Primary Stock: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (be cautious of compound stability at elevated temperatures).
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Serial Dilutions: Perform serial dilutions of the primary stock solution in 100% DMSO to create a range of working stock solutions.
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Final Dilution into Aqueous Buffer: For the final assay, dilute the DMSO working stock into the aqueous experimental buffer. To minimize precipitation, add the DMSO stock to the buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible while maintaining compound solubility, and should be consistent across all experimental and control groups.
Method 2: Lipid-Based Formulations
For compounds with very low aqueous solubility, lipid-based formulations can be a more effective approach, particularly for in vitro studies that can tolerate the presence of surfactants and lipids. For diterpenoids with moderate aqueous solubility, lipid-based delivery systems like microemulsions and nanoemulsions are recommended.[2]
Issue: The required final concentration of the compound cannot be achieved even with acceptable co-solvent concentrations.
Troubleshooting Steps:
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Formulation with Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
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Recommendation: Formulate the compound with non-ionic surfactants such as Tween® 80 or Cremophor® EL. It is essential to determine the critical micelle concentration (CMC) of the surfactant and to test for any potential interference of the surfactant with the biological assay.
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Preparation of a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Experimental Protocol: Preparation of a Simple Surfactant-Based Formulation
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Solubilization in Surfactant/Co-solvent Mixture: Dissolve this compound in a mixture of a surfactant and a co-solvent (e.g., 1:1 mixture of Tween® 80 and ethanol).
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Preparation of Stock Solution: Create a concentrated stock solution in this vehicle.
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Dilution into Aqueous Medium: Dilute the stock solution into the aqueous experimental buffer with gentle mixing. The formation of a clear or slightly opalescent solution indicates successful solubilization.
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Controls: It is critical to include a vehicle control (surfactant/co-solvent mixture without the compound) in your experiments to account for any effects of the formulation components themselves.
| Formulation Component | Example | Purpose |
| Oil | Medium-chain triglycerides (e.g., Capryol™ 90) | Solubilizes the lipophilic drug. |
| Surfactant | Cremophor® EL, Tween® 80 | Facilitates the formation of an emulsion upon dilution. |
| Co-solvent | Ethanol, Transcutol® | Improves the solubility of the drug in the formulation and aids in the dispersion process. |
Mandatory Visualizations
Signaling Pathway: TrkA Activation
This compound has been shown to have activity in a TrkA fibroblast survival assay.[1] The following diagram illustrates the general signaling pathway initiated by the activation of the TrkA receptor. Small molecule activators can potentially mimic the action of Nerve Growth Factor (NGF) to initiate this cascade.
Caption: Overview of the TrkA signaling cascade upon ligand binding.
Logical Relationship: Formulation Strategy Selection
The choice of a suitable solubilization strategy depends on the physicochemical properties of the compound and the requirements of the experimental system.
Caption: A decision-making diagram for selecting an appropriate solubilization method.
References
stability of jatrophane diterpenes under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information provided is designed to help anticipate and address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of jatrophane diterpenes during experiments?
A1: Jatrophane diterpenes possess a complex macrocyclic structure with various functional groups, making them susceptible to degradation under certain conditions. The primary factors influencing their stability are:
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pH: The ester linkages present in many jatrophane diterpenes are prone to hydrolysis under both acidic and basic conditions.
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Temperature: Elevated temperatures can accelerate degradation reactions, leading to the breakdown of the molecular structure.
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Light: Exposure to UV or visible light can induce photolytic degradation, particularly in compounds with chromophores.
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Oxidizing Agents: The presence of oxidizing agents can lead to the modification of functional groups such as double bonds and hydroxyl groups.
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Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in solvolysis reactions.
Q2: I am observing a loss of my jatrophane diterpene compound in solution over time. What could be the cause?
A2: Loss of your compound in solution is a common issue and can be attributed to several factors. Refer to the troubleshooting guide below to diagnose and address the problem. Potential causes include hydrolysis of ester groups, oxidation, or adsorption to container surfaces. It is crucial to evaluate your storage conditions, solvent choice, and the presence of any contaminants.
Q3: How can I assess the stability of my specific jatrophane diterpene under my experimental conditions?
A3: A forced degradation study is a systematic way to evaluate the intrinsic stability of your compound. This involves subjecting a sample of the jatrophane diterpene to a variety of stress conditions that are more severe than your actual experimental conditions. By analyzing the sample at different time points, you can identify potential degradation pathways and determine the compound's stability profile. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Q4: What are the best practices for storing jatrophane diterpene samples?
A4: To ensure the long-term stability of your jatrophane diterpene samples, it is recommended to:
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Store as a solid: Whenever possible, store the compound as a dry solid.
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Use amber vials: Protect the sample from light by using amber-colored glass vials.
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Store at low temperatures: For solid samples and solutions, storage at -20°C or -80°C is recommended.
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Use inert atmosphere: For particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Choose appropriate solvents: If storing in solution, use aprotic, high-purity solvents and prepare fresh solutions for experiments.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common stability-related issues encountered when working with jatrophane diterpenes.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Degradation | 1. Review sample handling: Were the samples exposed to harsh pH, high temperatures, or light for extended periods? 2. Analyze a freshly prepared sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard solution to confirm if the extra peaks are due to degradation. 3. Perform a mini-forced degradation: Subject a small amount of your compound to acidic, basic, oxidative, and thermal stress to see if the unexpected peaks match any of the resulting degradants. |
| Solvent Impurities | 1. Run a solvent blank: Inject the solvent used to dissolve your sample to check for any interfering peaks. 2. Use high-purity solvents: Ensure you are using HPLC-grade or higher purity solvents. |
| Contamination | 1. Clean glassware and equipment thoroughly. 2. Filter samples before injection. |
Issue 2: Inconsistent Biological Activity or Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Assay Buffer | 1. Assess compound stability in the assay buffer: Incubate the jatrophane diterpene in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS. 2. Adjust buffer pH if necessary and possible. 3. Minimize incubation times. |
| Photodegradation during Assay | 1. Perform the assay in low-light conditions or using amber-colored plates. |
| Interaction with Assay Components | 1. Evaluate potential interactions with other reagents in the assay mixture. |
Data Presentation
The following table summarizes the potential stability of jatrophane diterpenes under various stress conditions based on their typical chemical structures. The actual stability of a specific jatrophane diterpene will depend on its unique substitution pattern.
Table 1: Predicted Stability of Jatrophane Diterpenes under Forced Degradation Conditions
| Stress Condition | Parameter | Typical Conditions | Potential Degradation Pathway | Predicted Stability |
| Acidic Hydrolysis | pH | pH 1-3 | Hydrolysis of ester groups | Labile |
| Basic Hydrolysis | pH | pH 10-13 | Hydrolysis of ester groups, potential epimerization | Very Labile |
| Oxidation | Oxidizing Agent | 3-30% H₂O₂ | Oxidation of double bonds, hydroxyl groups | Potentially Labile |
| Thermal Degradation | Temperature | 40-80°C | General decomposition | Potentially Labile |
| Photodegradation | Light Exposure | UV and/or visible light | Photolytic cleavage or rearrangement | Potentially Labile |
Experimental Protocols
Protocol: General Forced Degradation Study for a Jatrophane Diterpene
Objective: To assess the intrinsic stability of a jatrophane diterpene and identify its potential degradation products.
Materials:
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Jatrophane diterpene sample
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 M HCl)
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Bases (e.g., 0.1 M NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
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pH meter
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Thermostatic oven
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Photostability chamber
Methodology:
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Stock Solution Preparation: Prepare a stock solution of the jatrophane diterpene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
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Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the solution before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
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Thermal Degradation: Place a solid sample and a solution sample in an oven at a set temperature (e.g., 80°C) for a defined period.
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Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
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Sample Analysis:
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At each time point, withdraw a sample from each stress condition.
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Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
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Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
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Data Analysis:
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Calculate the percentage of degradation for each condition.
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Characterize the major degradation products using LC-MS/MS or other spectroscopic techniques if necessary.
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Mandatory Visualization
Technical Support Center: Optimizing Diterpenoid Extraction from Euphorbia kansui
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of diterpenoids from Euphorbia kansui.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of diterpenoids found in Euphorbia kansui?
A1: Euphorbia kansui is rich in a diverse array of diterpenoids, which are considered its primary active constituents. These are broadly categorized into two main structural classes: ingenane-type and jatrophane-type diterpenoids.[1][2] Ingenane diterpenoids are known for their unique 5/7/7/3-membered tetracyclic ring system and are often potent activators of Protein Kinase C (PKC).[1][3]
Q2: Which solvent is most effective for the initial extraction of diterpenoids from Euphorbia kansui?
A2: A 95% ethanol solution is commonly used for the initial extraction of the air-dried and powdered roots of E. kansui.[1][4] This is effective for obtaining a broad spectrum of terpenoids. The resulting ethanol extract is then typically concentrated under reduced pressure to yield a crude extract for further partitioning.[1]
Q3: Why do my crude extracts of E. kansui show high cytotoxicity in preliminary bioassays?
A3: The high cytotoxicity is a known characteristic of E. kansui extracts and is attributed to the presence of specific ingenane-type diterpenoids and certain triterpenes.[4][5] These compounds have demonstrated strong cytotoxic effects against various cell lines, including normal human liver and gastric epithelial cells.[4][5][6]
Q4: Is it possible to reduce the toxicity of the extract while preserving the desired therapeutic compounds?
A4: Yes. A traditional method to reduce toxicity is to process the raw Euphorbia kansui root by stir-baking it with vinegar before extraction.[5] This process has been shown to decrease the concentration of the most toxic components. Additionally, bioassay-guided fractionation can be employed to isolate fractions with therapeutic activity but lower cytotoxicity.[4][5]
Q5: What are the key signaling pathways modulated by E. kansui diterpenoids?
A5: The ingenane diterpenoids from E. kansui are well-known activators of the Protein Kinase C (PKC) signaling pathway.[1] This activation can subsequently influence downstream pathways such as the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways, which are critical in processes like cell proliferation, apoptosis, and inflammation.[1][3]
Troubleshooting Guides
Issue 1: Low Overall Yield of Diterpenoids in the Crude Extract
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Possible Cause 1: Inadequate Pulverization of Plant Material.
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Troubleshooting Step: Ensure the dried roots of E. kansui are ground into a fine powder (e.g., 40-60 mesh). A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.
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Possible Cause 2: Incorrect Solvent-to-Solid Ratio.
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Troubleshooting Step: Optimize the solvent-to-solid ratio. A common starting point is 10:1 (v/w) of solvent to dried plant material. Increase the ratio (e.g., to 15:1 or 20:1) to see if the yield improves, as this can enhance the concentration gradient driving the extraction.
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Possible Cause 3: Insufficient Extraction Time or Temperature.
Issue 2: Poor Separation of Diterpenoids During Column Chromatography
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Possible Cause 1: Inappropriate Stationary Phase.
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Troubleshooting Step: Silica gel is the standard stationary phase for separating diterpenoids.[1] If co-elution is an issue, consider using silica gel with a different particle size or activity level. For highly similar compounds, reversed-phase (C18) silica gel may offer better resolution.
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Possible Cause 2: Improper Mobile Phase Gradient.
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Troubleshooting Step: Develop a shallow and slow gradient elution. Start with a non-polar solvent like petroleum ether or hexane and gradually increase the polarity by adding acetone or ethyl acetate.[1] Run thin-layer chromatography (TLC) on the crude extract with various solvent systems first to identify the optimal mobile phase for separation.
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Possible Cause 3: Column Overloading.
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Troubleshooting Step: Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight. Overloading leads to broad, overlapping peaks and poor resolution.
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Issue 3: Degradation of Target Diterpenoids During Processing
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Possible Cause 1: Exposure to High Temperatures.
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Troubleshooting Step: Many diterpenoids are heat-labile. When concentrating the extract, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 50°C). Avoid prolonged heating.
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Possible Cause 2: pH Instability.
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Troubleshooting Step: Some diterpene esters can be sensitive to acidic or basic conditions, which may cause hydrolysis or isomerization.[8] Ensure that all solvents are neutral and avoid pH extremes during partitioning and chromatography unless intentionally performing a chemical modification.
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Possible Cause 3: Oxidation.
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Troubleshooting Step: If you suspect oxidative degradation, try to minimize the extract's exposure to air and light. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
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Data Presentation: Solvent Selection
The choice of solvent is critical for optimizing the extraction of diterpenoids. The following table summarizes the impact of different solvents on the extraction of terpenoids, based on general principles and findings from related studies.
| Solvent System | Polarity Index | Target Compounds | Advantages | Disadvantages |
| 95% Ethanol | 5.2 | Broad-spectrum (Ingenanes, Jatrophanes) | High yield for a wide range of compounds; standard method.[1][4] | Extracts many impurities (pigments, sugars). |
| Dichloromethane | 3.1 | Less polar Diterpenoids, Aglycones | Good selectivity for target compounds after initial extraction.[1][8] | More toxic and environmentally hazardous. |
| Ethyl Acetate | 4.4 | Diterpenoids of intermediate polarity | Effective for fractionating crude extracts.[9] | Can co-extract chlorophyll and other pigments. |
| n-Hexane | 0.1 | Non-polar compounds, lipids | Removes fats and waxes in a pre-extraction step. | Low yield for most bioactive diterpenoids. |
| Chloroform | 4.1 | Triterpenoids and some Diterpenoids | Has been used effectively in reflux extraction.[7] | High toxicity; largely replaced by other solvents. |
Experimental Protocols
Protocol 1: General Extraction and Partitioning
This protocol provides a standard method for obtaining a diterpenoid-rich extract from E. kansui roots.[1]
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Preparation: Air-dry the roots of E. kansui and pulverize them into a coarse powder (approx. 40 mesh).
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Extraction: Macerate the powdered roots with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this process three times.
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Concentration: Combine the ethanol filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
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Partitioning: Suspend the crude extract in water (1:10 w/v) and perform a liquid-liquid partition successively with an equal volume of dichloromethane three times.
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Final Product: Collect the dichloromethane layers, combine them, and evaporate the solvent under reduced pressure to yield the diterpenoid-rich extract. This extract is now ready for chromatographic purification.
Protocol 2: Bioassay-Guided Fractionation for Cytotoxicity Assessment
This protocol is used to isolate and identify cytotoxic compounds within the extract.[4]
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Initial Separation: Subject the diterpenoid-rich extract from Protocol 1 to silica gel column chromatography. Elute with a gradient of petroleum ether-acetone (from 100:1 to 1:1 v/v).
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Fraction Collection: Collect fractions of equal volume (e.g., 250 mL) and monitor the separation using TLC. Combine fractions with similar TLC profiles.
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Cytotoxicity Screening: Evaporate the solvent from each combined fraction and test its cytotoxicity using a relevant assay, such as the MTT assay on cancer cell lines (e.g., Bel-7402, BGC-823).[1][8]
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Further Purification: Select the most active fractions for further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.[1]
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Structure Elucidation: Isolate pure compounds and elucidate their structures using spectroscopic methods such as NMR and MS.[4]
Visualizations
Experimental and Purification Workflow
The following diagram illustrates the general workflow for extracting and purifying diterpenoids from Euphorbia kansui.
Caption: General workflow for diterpenoid extraction and isolation.
Troubleshooting Logic for Low Extraction Yield
This diagram provides a logical sequence for troubleshooting low diterpenoid yields.
Caption: A troubleshooting flowchart for low extraction yield.
PKC-Mediated Signaling Pathway
This diagram illustrates the activation of the PKC/MEK/ERK pathway by an ingenane diterpenoid from E. kansui.
Caption: Activation of the PKC/MEK/ERK pathway by E. kansui diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Constituents from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Jatrophane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to address common challenges encountered in the stereoselective synthesis of jatrophane diterpenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ring-Closing Metathesis (RCM) reaction to form the jatrophane macrocycle is failing or giving low yields. What are common causes and troubleshooting steps?
A1: The construction of the strained 12- or 13-membered macrocycle is a significant challenge. Low yields in RCM are common and can often be attributed to several factors:
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Catalyst Choice: The choice of Grubbs' catalyst is critical. For complex, sterically hindered substrates typical in jatrophane synthesis, second or third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are often required for efficient cyclization.[1]
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Substrate Conformation: The precursor triene may adopt an unproductive conformation for cyclization. Torsional strain in the forming macrocycle can disfavor the reaction. Strategies to overcome this include introducing conformational constraints or modifying protecting groups to favor a more reactive shape.
-
Catalyst Poisoning: Functional groups within the substrate, such as unprotected amines or certain sulfur-containing groups, can coordinate to the ruthenium center and poison the catalyst. Ensure all sensitive functionalities are appropriately protected.[1] Additives like copper(I) iodide can sometimes be used to scavenge inhibitors.
-
Reaction Conditions: Jatrophane RCM often requires high dilution to disfavor intermolecular oligomerization. Slowly adding the substrate to the catalyst solution can further promote intramolecular cyclization. Elevated temperatures may be necessary, but can also lead to catalyst decomposition or side reactions.
Troubleshooting Workflow for RCM: A logical workflow can help diagnose and solve RCM issues. The following diagram outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).
Q2: I'm struggling to control the stereochemistry of the cyclopentane "western" fragment. What are some reliable methods?
A2: The highly functionalized cyclopentane moiety is a common structural motif in jatrophane diterpenes, and establishing its stereocenters is a key challenge.[2] A common pattern is a methyl group at C2 and an oxygen functionality at C3.[2]
-
Chiral Pool Starting Materials: A robust strategy is to begin with a chiral starting material where some stereocenters are already set. For example, D-ribose has been used to prepare chiral building blocks for diastereoselective reactions.[3]
-
Asymmetric Reactions:
-
Myers' Asymmetric Alkylation: This method can be used to install the C2 methyl group with high stereocontrol.[2]
-
Substrate-Controlled Diastereoselective Reactions: Existing stereocenters can direct the stereochemical outcome of subsequent reactions. For instance, a SmI₂-mediated Reformatsky reaction between two chiral fragments derived from D-ribose has been shown to proceed with complete diastereoselectivity due to a double induction effect.[3]
-
Intramolecular Carbonyl-Ene Reaction: An uncatalyzed intramolecular carbonyl-ene reaction has been successfully used as a key step to construct the cyclopentane fragment with the desired stereochemistry.[1]
-
Q3: How can I achieve the desired Z-stereochemistry for specific double bonds during synthesis?
A3: The stereochemistry of endocyclic and exocyclic double bonds is crucial for the overall structure. For example, some syntheses of jatrophone have targeted a Z configuration for the C5-C6 double bond.[4]
-
Palladium-Catalyzed Cross-Coupling: A Pd-catalyzed cross-coupling reaction has been employed specifically to incorporate the C5-C6 double bond with the necessary Z stereochemistry.[4][5]
-
Alkyne Reductions: Lindlar hydrogenation or other partial reduction methods of an alkyne precursor can provide access to Z-alkenes, though this can be challenging in late-stage synthesis due to catalyst poisoning and functional group compatibility.
-
Wittig-type Reactions: Schlosser modification of the Wittig reaction or the use of Z-selective Horner-Wadsworth-Emmons reagents can be effective for installing Z-olefins.
Data Presentation: Macrocyclization Strategies
The formation of the jatrophane core is a critical step. Various strategies have been employed, with differing levels of success depending on the specific target molecule.
| Target Class | Key Reaction | Catalyst / Reagent | Reported Yield | Reference |
| Jatrophone | Pd-catalyzed Carbonylative Coupling | Pd(0) catalyst, vinyl triflate, vinyl stannane | N/A | [4][5] |
| Jatrophone | Wadsworth-Horner-Emmons Variant | Base (e.g., LiHMDS) | N/A | [4] |
| Jatropha-5,12-dienes | Ring-Closing Metathesis (RCM) | Grubbs II or Hoveyda-Grubbs II | Moderate to Good | [1] |
| (-)-15-O-acetyl-3-O-propionylcharaciol | Ring-Closing Metathesis (RCM) | N/A | N/A | [6] |
| Pl-3 Fragment | SmI₂-mediated Reformatsky Reaction | Samarium Diiodide (SmI₂) | 68% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) Macrocyclization
This protocol is a representative example based on conditions commonly used for jatrophane synthesis.[1] Researchers must optimize conditions for their specific substrate.
-
Preparation: A Schlenk flask equipped with a reflux condenser is charged with a solution of the RCM catalyst (e.g., Hoveyda-Grubbs II, 5-10 mol%) in a dry, degassed solvent (e.g., toluene or 1,2-dichloroethane). The solution is heated to the desired temperature (e.g., 80-110 °C).
-
Substrate Addition: The acyclic diene precursor is dissolved in a separate portion of the dry, degassed solvent to create a dilute solution (approx. 0.01 M). This solution is added dropwise to the heated catalyst solution over an extended period (e.g., 4-8 hours) using a syringe pump to maintain high dilution.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. Additional portions of the catalyst may be added if the reaction stalls.
-
Quenching: Upon completion, the reaction is cooled to room temperature. A catalyst quencher (e.g., triphenylphosphine or ethyl vinyl ether) is added, and the mixture is stirred for 30 minutes.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the macrocyclic product.
Key Synthetic Pathways & Workflows
Retrosynthetic Analysis of the Jatrophane Skeleton
The synthesis of complex jatrophane diterpenes is often approached by disconnecting the molecule into more manageable fragments. A common strategy involves breaking the macrocycle and the cyclopentane ring to reveal key building blocks, often referred to as "western" and "eastern" fragments.[4]
Caption: General retrosynthetic analysis of a jatrophane diterpene.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low yield in the total synthesis of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Technical Support Center: Total Synthesis of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the total synthesis of the complex jatrophane diterpene, this compound. Given the intricate nature of this target molecule, this guide focuses on addressing common issues related to low yields and difficult reaction steps.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of jatrophane diterpenes, such as the target molecule, often associated with low overall yields?
A1: The low overall yields in the synthesis of jatrophane diterpenes are typically due to a combination of factors inherent to complex natural product synthesis.[1][2] These include:
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Long Synthetic Sequences: Multi-step syntheses inherently lead to a decrease in overall yield with each successive step.[3]
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Structural Complexity: The target molecule possesses multiple stereocenters, a strained macrocyclic core, and dense functionalization, which necessitate complex and often sensitive chemical transformations.[4][5]
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Steric Hindrance: The highly substituted nature of the jatrophane scaffold can impede the approach of reagents, leading to sluggish or incomplete reactions.
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Competing Side Reactions: The presence of numerous functional groups can result in unwanted side reactions, reducing the yield of the desired product.[5]
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Difficult Purifications: The separation of the desired product from closely related byproducts can be challenging and lead to material loss.
Q2: What are the most critical and yield-defining stages in the synthesis of a complex jatrophane diterpene?
A2: Based on published syntheses of related jatrophane diterpenes, the following stages are often the most critical and have a significant impact on the overall yield:
-
Fragment Coupling: The union of two advanced intermediates to construct the carbon skeleton is a crucial step. The efficiency of this step is paramount for the success of the synthesis.
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Macrocyclization: The formation of the large ring is often a low-concentration reaction that can be prone to dimerization or oligomerization, thus requiring careful optimization.[6][7]
-
Stereocenter Control: Establishing the correct relative and absolute stereochemistry throughout the synthesis is a major challenge. Diastereoselective reactions that proceed with low selectivity will result in difficult-to-separate mixtures and reduced yields.
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Late-Stage Functionalization: The introduction of sensitive functional groups, such as the multiple acetate groups and the nicotinoyloxy group, on a complex scaffold can be challenging due to potential steric hindrance and competing reaction sites.
Q3: What general strategies can be employed to improve the overall yield of a long and complex synthesis?
A3: Several strategies can be implemented to enhance the overall yield:
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Convergent Synthesis: A convergent approach, where key fragments are synthesized separately and then combined, is generally more efficient than a linear synthesis for complex targets.[2]
-
Reaction Optimization: Thoroughly optimizing each reaction step for temperature, concentration, catalyst, solvent, and reaction time is crucial.[8] Design of Experiments (DoE) can be a powerful tool for this.
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Protecting Group Strategy: A well-designed protecting group strategy is essential to avoid unwanted side reactions. The choice of protecting groups should be orthogonal to ensure selective removal at the desired stage.
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Purification Techniques: Employing advanced purification techniques, such as high-performance liquid chromatography (HPLC), can improve the recovery of pure products.
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Route Scouting: Exploring alternative synthetic routes for problematic steps can lead to the discovery of more efficient transformations.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis.
Guide 1: Low Yield in Fragment Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Nozaki-Hiyama-Kishi)
Problem: The coupling of key fragments to assemble the carbon skeleton is proceeding with low yield.
| Potential Cause | Troubleshooting/Solution |
| Poor Quality of Starting Materials | Ensure that the coupling partners are of high purity (>95%). Impurities can interfere with the catalytic cycle. Re-purify starting materials if necessary. |
| Catalyst Deactivation/Poisoning | Use freshly prepared or high-quality catalyst. Ensure all solvents and reagents are rigorously degassed to remove oxygen. Certain functional groups can act as catalyst poisons; consider a different catalyst or ligand system. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, base, and concentration. A Design of Experiments (DoE) approach can be efficient in identifying optimal conditions. |
| Incorrect Ligand Choice | The choice of ligand is critical for the success of many cross-coupling reactions. Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find one that promotes the desired transformation efficiently. |
| Steric Hindrance | If steric hindrance is suspected, consider using a less bulky coupling partner or a catalyst system known to be effective for sterically demanding substrates. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A solution of the vinyl iodide fragment (1.0 eq.), the boronic acid fragment (1.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.) in a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is prepared. The catalyst, Pd(PPh₃)₄ (0.05 eq.), is added, and the mixture is heated to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Guide 2: Inefficient Macrocyclization
Problem: The ring-closing metathesis (RCM) or other macrocyclization reaction is resulting in low yields of the desired macrocycle, with significant formation of dimers or oligomers.
| Potential Cause | Troubleshooting/Solution |
| High Concentration | Macrocyclization reactions are highly sensitive to concentration. Employ high-dilution conditions (typically 0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular reactions. A syringe pump for slow addition of the substrate can be beneficial. |
| Catalyst Choice and Loading | For RCM, screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). Catalyst loading is also critical; too little may result in an incomplete reaction, while too much can lead to side reactions. |
| Substrate Conformation | The conformation of the acyclic precursor can significantly influence the efficiency of cyclization. The presence of certain functional groups or stereocenters may pre-organize the molecule in a conformation that is favorable for cyclization. Molecular modeling can be used to assess favorable conformations. |
| Solvent Effects | The choice of solvent can impact the reaction. Screen different non-coordinating, degassed solvents such as toluene, dichloromethane, or 1,2-dichloroethane. |
Table 1: Comparison of Conditions for a Hypothetical Ring-Closing Metathesis
| Entry | Catalyst (mol%) | Concentration (M) | Solvent | Temperature (°C) | Yield of Monomer (%) | Yield of Dimer (%) |
| 1 | Grubbs II (5) | 0.01 | Toluene | 80 | 35 | 40 |
| 2 | Grubbs II (5) | 0.001 | Toluene | 80 | 65 | 15 |
| 3 | Hoveyda-Grubbs II (5) | 0.001 | Toluene | 80 | 75 | 5 |
| 4 | Hoveyda-Grubbs II (10) | 0.001 | Toluene | 110 | 70 | 8 |
Guide 3: Challenges in Late-Stage Functionalization
Problem: Low yields or lack of selectivity during the introduction of acetate and nicotinoyloxy groups in the final steps of the synthesis.
| Potential Cause | Troubleshooting/Solution |
| Steric Hindrance | The hydroxyl groups to be functionalized may be sterically hindered. Use less bulky and more reactive acylating agents. For example, use acetic anhydride with DMAP or a more reactive acylating agent like an acyl chloride. |
| Lack of Selectivity | If multiple hydroxyl groups are present, achieving selective acylation can be challenging. A carefully planned protecting group strategy is the best approach. Alternatively, screen different reaction conditions (temperature, solvent, stoichiometry of reagents) to favor acylation at the desired position. |
| Substrate Decomposition | The complex molecule may be sensitive to the reaction conditions. Use mild acylating conditions. For the nicotinoylation, using nicotinoyl chloride may be too harsh; consider using nicotinic acid with a coupling agent like DCC or EDC. |
Experimental Protocol: Representative Acylation
To a solution of the poly-hydroxyl intermediate (1.0 eq.) and DMAP (4.0 eq.) in dry dichloromethane at 0 °C is added acetic anhydride (4.0 eq.). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and purified by flash chromatography.
Visualizations
Retrosynthetic Analysis
Caption: A simplified retrosynthetic analysis of the target molecule.
Troubleshooting Workflow for a Low-Yielding Reaction
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Key Macrocyclization Step
Caption: A schematic of the Ring-Closing Metathesis (RCM) step.
References
- 1. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Jatrophanes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when performing cytotoxicity assays with jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cytotoxicity assay results between replicate wells when using jatrophane compounds. What are the common causes?
A: High variability in replicate wells is a frequent issue that can obscure the true cytotoxic potential of jatrophanes. The primary causes are often procedural and related to the physicochemical properties of the compounds:
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Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability. It is crucial to ensure a homogenous single-cell suspension before and during the plating process.
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Pipetting Errors: Small inaccuracies in pipetting volumes of cells, media, or the jatrophane compound can lead to significant variations in the final results. Regular calibration of pipettes is highly recommended.
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"Edge Effect": Wells on the periphery of the microplate are more susceptible to evaporation, which can alter the concentration of the jatrophane compound and affect cell growth. To mitigate this, it is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
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Compound Precipitation: Jatrophanes, like many diterpenes, can have limited aqueous solubility. If the compound precipitates out of the solution in the cell culture medium, it will lead to inconsistent dosing and, consequently, variable results. Visually inspect the wells for any signs of precipitation.
Q2: Our IC50 values for the same jatrophane compound vary significantly between experiments. What could be causing this lack of reproducibility?
A: Fluctuations in IC50 values across different experiments often point to subtle variations in experimental conditions:
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Cell Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their sensitivity to jatrophanes. It is critical to use cells that are in the exponential growth phase and within a consistent, low passage number range to avoid issues related to genetic drift and altered drug sensitivity.
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Compound Stability and Storage: The stability of jatrophane compounds in stock solutions and in cell culture media can be a factor. It's recommended to prepare fresh dilutions from a stock solution for each experiment and to be aware of the compound's stability under your specific experimental conditions (e.g., exposure to light, temperature).
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Variations in Incubation Times: Inconsistent exposure times to the jatrophane compound or variations in the timing of assay reagent addition can introduce variability. Strict adherence to a standardized protocol is essential for reproducibility.
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Solvent Concentration: The final concentration of the solvent used to dissolve the jatrophane (commonly DMSO) should be consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and interfere with the assay.
Q3: We suspect our jatrophane compound is interfering with the MTT assay, leading to artificially high cell viability readings. How can we confirm and address this?
A: Direct chemical interference is a known issue with certain natural products in tetrazolium-based assays like MTT. Jatrophanes, possessing complex structures, may have reducing properties that can directly convert the MTT reagent to formazan, independent of cellular metabolic activity.
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Confirmation with a Cell-Free Control: To verify this interference, set up a control experiment where you add your jatrophane compound to the cell culture medium and the MTT reagent without any cells present. If a color change occurs, it confirms direct chemical reduction by the compound.[1][2]
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Alternative Assays: If interference is confirmed, consider using an alternative cytotoxicity assay that operates via a different mechanism. The Sulforhodamine B (SRB) assay, which measures total protein content, is often a reliable alternative as it is less prone to interference from reducing compounds. The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, is another excellent option.
Troubleshooting Guides
Issue 1: Poor Solubility of Jatrophane Compounds
Symptoms:
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Visible precipitate in the stock solution or in the wells of the assay plate.
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Inconsistent results and high standard deviations between replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3] |
| Precipitation Upon Dilution | When diluting the stock solution into the aqueous cell culture medium, perform serial dilutions and vortex thoroughly between each step. Visually inspect for any cloudiness or precipitate. Consider using a co-solvent system if solubility remains an issue, but ensure to include appropriate vehicle controls. |
| Compound Instability | Prepare fresh dilutions of the jatrophane compound from the stock solution immediately before each experiment. Store stock solutions at the recommended temperature and protect them from light. |
Issue 2: Inconsistent Results in Tetrazolium-Based Assays (MTT, XTT)
Symptoms:
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High background absorbance in cell-free wells.
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Unexpectedly high cell viability at high compound concentrations.
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Poor correlation with results from other cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Direct Reduction of Tetrazolium Salt | As mentioned in the FAQs, perform a cell-free control to check for direct chemical reduction of the assay reagent by the jatrophane compound. If interference is detected, switch to a non-tetrazolium-based assay like the SRB or LDH assay.[1][2] |
| Interference from Phenol Red | The phenol red indicator in some cell culture media can interfere with the absorbance readings of formazan. For greater accuracy, consider using a phenol red-free medium for the duration of the assay. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be achieved by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Quantitative Data on Jatrophane Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes against different cancer cell lines.
| Jatrophane Compound | Cell Line | Cancer Type | IC50 (µM) |
| Jatrophone | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8[4][5] |
| Euphornin | HeLa | Human Cervical Carcinoma | 3.1[6] |
| Euphornin | MDA-MB-231 | Breast Tumor | 13.4[6] |
| Jatrophane Diterpene (unnamed) | HEK293 | Human Embryonic Kidney | 35[6] |
| Jatrophane Diterpene (unnamed) | MCF-7 | Breast Cancer | 32.1 - 58.2[6] |
| Jatrophane Diterpene (unnamed) | NCI-H460 | Non-small Cell Lung Carcinoma | 32.1 - 58.2[6] |
| Euphohelinoids (various) | HepG2, HeLa, HL-60, SMMC-7721 | Liver, Cervical, Leukemia, Liver Cancer | 8.1 - 29.7[7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with a range of concentrations of the jatrophane compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity but produces a water-soluble formazan product.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
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XTT Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
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Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Prepare Controls: On the same plate, prepare the following controls in triplicate:
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Untreated Control: For spontaneous LDH release.
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Maximum LDH Release Control: Add a lysis solution (e.g., Triton X-100) to induce complete cell lysis.
-
Background Control: Medium only.
-
-
Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Signaling Pathways and Experimental Workflows
Jatrophane Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Jatrophanes have been shown to exert their cytotoxic effects by inhibiting the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[4][5]
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
Jatrophane Modulation of P-glycoprotein (P-gp) Mediated Drug Efflux
Jatrophanes can also act as modulators of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, jatrophanes can increase the intracellular concentration of chemotherapeutic drugs.[8]
Caption: Jatrophane inhibition of P-glycoprotein drug efflux.
General Troubleshooting Workflow for Inconsistent Cytotoxicity Assay Results
This workflow provides a logical approach to diagnosing and resolving inconsistencies in your cytotoxicity experiments.
Caption: A logical workflow for troubleshooting cytotoxicity assays.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. journaljpri.com [journaljpri.com]
- 3. benchchem.com [benchchem.com]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the purification efficiency of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one from plant extracts
Welcome to the technical support center for the purification of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this jatrophane diterpene from plant extracts, primarily from species of the Euphorbia genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges include:
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Low abundance: This compound is often present in low concentrations in the plant material.
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Complex mixtures: The crude plant extract contains a vast array of similar compounds, including other jatrophane diterpenes and various other secondary metabolites, making separation difficult.
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Chemical instability: Jatrophane diterpenes can be sensitive to heat, light, and acidic or basic conditions, potentially leading to degradation or isomerization during the purification process.
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Co-elution of isomers: Structural isomers of the target compound often have very similar chromatographic behavior, making their separation challenging.[1]
Q2: Which plant species are known to produce this compound?
This compound has been isolated from the roots of Euphorbia kansui.[2][3] Other species of the Euphorbia genus are also rich sources of jatrophane diterpenes and may contain this or structurally related compounds.[3]
Q3: What are the recommended initial extraction solvents?
Ethanol or methanol are commonly used for the initial extraction of dried plant material.[2][4] These polar solvents are effective at extracting a broad range of compounds, including the poly-acetylated and nicotinoylated jatrophane diterpene. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as hexane, ethyl acetate, or dichloromethane, is then used to fractionate the crude extract.
Q4: What type of chromatography is most effective for purification?
A multi-step chromatographic approach is typically necessary.
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Initial fractionation: Column chromatography using silica gel is a standard first step for separating the crude extract into fractions of decreasing polarity. A gradient elution with a solvent system like petroleum ether/acetone or hexane/ethyl acetate is commonly employed.
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Fine purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is crucial for the final purification of the target compound from complex fractions.[5][6] A gradient of methanol/water or acetonitrile/water is a common mobile phase.[5]
Q5: How can I monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation during column chromatography. For HPLC, a UV detector is typically used. The purity of the final compound should be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Target Compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. |
| Compound Degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. Protect the extracts and fractions from direct light and store them at low temperatures when not in use. |
| Losses During Liquid-Liquid Partitioning | Perform multiple extractions of the aqueous phase to ensure complete recovery of the compound into the organic phase. Check the pH of the aqueous phase, as it can affect the partitioning of compounds with acidic or basic functional groups. |
| Poor Chromatographic Separation | Optimize the solvent system for column chromatography to achieve better separation between the target compound and impurities. Ensure proper column packing to avoid channeling. In HPLC, adjust the gradient slope or the mobile phase composition to improve resolution. |
| Irreversible Adsorption on Silica Gel | If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a bonded-phase silica gel. |
Problem 2: Poor Chromatographic Resolution (Co-elution of Impurities)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Column Chromatography) | Systematically vary the polarity of the eluent. A shallower gradient can improve the separation of closely eluting compounds. |
| Overloading the Column | Reduce the amount of sample loaded onto the column. The sample should be applied as a narrow band. |
| Poor Column Packing | Ensure the column is packed uniformly to prevent channeling and band broadening. |
| Suboptimal HPLC Conditions | Optimize the mobile phase composition, gradient, flow rate, and temperature. A lower flow rate and a shallower gradient often lead to better resolution.[1] Consider using a different column with a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Presence of Isomers | Isomeric compounds can be particularly difficult to separate. High-resolution HPLC with a long column and small particle size may be required. Chiral chromatography may be necessary if enantiomers are present. |
Experimental Protocols
General Protocol for the Isolation and Purification of this compound
This protocol is a representative workflow and may require optimization for specific experimental conditions.
1. Extraction: a. Air-dry and powder the roots of Euphorbia kansui. b. Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times. c. Combine the ethanol extracts and concentrate under reduced pressure at 40°C to obtain the crude extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in water and partition successively with n-hexane, and then ethyl acetate. b. The jatrophane diterpenes are typically found in the more polar ethyl acetate fraction. Concentrate the ethyl acetate fraction under reduced pressure.
3. Silica Gel Column Chromatography: a. Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel. b. Pack a silica gel column (e.g., 200-300 mesh) in petroleum ether. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of petroleum ether and acetone (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v). e. Collect fractions and monitor by TLC. Combine fractions containing the target compound based on their TLC profiles.
4. Preparative HPLC: a. Further purify the enriched fractions by preparative reversed-phase HPLC on a C18 column. b. Use a gradient elution system, for example, methanol and water, starting from a lower concentration of methanol and gradually increasing it. c. Monitor the elution at a suitable UV wavelength (e.g., 220-280 nm). d. Collect the peak corresponding to the target compound. e. Evaporate the solvent to obtain the purified this compound.
5. Structure Elucidation: a. Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS, 1H NMR, 13C NMR, and 2D NMR.
Data Presentation
Table 1: Illustrative Purification Yield of a Jatrophane Diterpene
Note: The following data is illustrative and serves as an example of how to present purification data. Actual yields will vary depending on the starting material and experimental conditions.
| Purification Step | Mass (g) | Yield (%) | Purity (%) |
| Dried Plant Material | 1000 | 100 | - |
| Crude Ethanol Extract | 50 | 5.0 | <1 |
| Ethyl Acetate Fraction | 15 | 1.5 | ~5 |
| Silica Gel Column Fraction | 1.2 | 0.12 | ~40 |
| Preparative HPLC Purified Compound | 0.05 | 0.005 | >98 |
Mandatory Visualization
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
dealing with compound degradation during NMR analysis of jatrophanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing compound degradation during the NMR analysis of jatrophane diterpenoids. Jatrophanes, characterized by their complex polyester structures, can be susceptible to degradation in certain NMR solvents, leading to compromised spectral quality and inaccurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of a jatrophane in CDCl3 shows changes over time, with new peaks appearing and original signals decreasing in intensity. What is likely happening?
A1: This is a common sign of compound degradation. Jatrophanes are poly-esterified diterpenes, and the likely cause of degradation in deuterated chloroform (CDCl3) is acid-catalyzed hydrolysis of one or more ester groups.[1][2] Commercially available CDCl3 can contain trace amounts of hydrochloric acid (HCl) and phosgene, which are formed from the decomposition of chloroform in the presence of light and oxygen.[1] These acidic impurities can catalyze the cleavage of the ester linkages in your jatrophane, leading to the formation of degradation products with different chemical shifts.
Q2: Are some ester groups on the jatrophane scaffold more prone to hydrolysis than others?
A2: While specific data on the relative lability of ester groups on jatrophanes is limited, steric hindrance and electronic effects can play a role. Ester groups at less sterically hindered positions may be more susceptible to hydrolysis. Additionally, the nature of the acyl group can influence reactivity. Without specific studies on your particular jatrophane, it is best to assume all ester groups are potentially labile under acidic conditions.
Q3: How can I confirm that my jatrophane is degrading in the NMR tube?
A3: You can perform a time-course NMR study. This involves acquiring a series of 1H NMR spectra of the same sample at regular intervals (e.g., every hour or every few hours) over a prolonged period (e.g., 24-48 hours). A decrease in the integral of characteristic peaks of your starting material and the corresponding increase in the integrals of new signals will confirm and quantify the degradation.[3]
Q4: What can I do to prevent or minimize the degradation of my jatrophane sample in CDCl3?
A4: The primary strategy is to neutralize any acidic impurities in the CDCl3. This can be achieved by:
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Washing the CDCl3: Shaking the deuterated chloroform with a saturated aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), followed by drying over a drying agent like anhydrous K2CO3 or molecular sieves.
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Using a basic plug: Passing the CDCl3 through a small plug of basic or neutral alumina immediately before use can also effectively remove acidic impurities.[4]
Q5: Are there alternative deuterated solvents I can use that are less likely to cause degradation?
A5: Yes, using non-acidic or basic deuterated solvents is an excellent strategy. Suitable alternatives include:
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Benzene-d6 (C6D6): An aprotic and non-acidic solvent that often provides good spectral dispersion.
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Pyridine-d5 (C5D5N): A basic solvent that will neutralize any trace acidic impurities and can help stabilize acid-sensitive compounds.[5]
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Acetone-d6 ((CD3)2CO): A polar aprotic solvent that is generally neutral.
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Acetonitrile-d3 (CD3CN): Another polar aprotic and neutral solvent option.[6]
It's important to test the solubility of your jatrophane in these solvents before preparing the NMR sample.
Q6: Can temperature affect the stability of my jatrophane during NMR analysis?
A6: Yes, temperature can influence the rate of chemical reactions, including degradation. While slightly elevated temperatures can sometimes improve spectral resolution by overcoming conformational exchange, it can also accelerate degradation. If you suspect degradation, it is advisable to run your experiments at room temperature or even at lower temperatures, provided that solubility and spectral line broadening are not significant issues.
Troubleshooting Guides
Guide 1: Diagnosing and Confirming Sample Degradation
This guide provides a step-by-step workflow to determine if your jatrophane sample is degrading during NMR analysis.
Guide 2: Mitigating Degradation Caused by Acidic Solvents
This guide outlines the steps to take if you have confirmed that your jatrophane is degrading due to an acidic NMR solvent.
Experimental Protocols
Protocol 1: Purification of Deuterated Chloroform (CDCl3)
Objective: To remove acidic impurities from CDCl3 to prevent degradation of acid-sensitive analytes.
Materials:
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Deuterated Chloroform (CDCl3)
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Saturated sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) aqueous solution
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Anhydrous potassium carbonate (K2CO3), freshly dried
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Separatory funnel
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Clean, dry storage vial (amber glass recommended)
-
Pasteur pipette and cotton or a filter funnel with filter paper
Procedure:
-
In a separatory funnel, combine the CDCl3 with an equal volume of saturated Na2CO3 or K2CO3 solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic (CDCl3) layer into a clean, dry flask.
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Add a small amount of anhydrous K2CO3 to the CDCl3 to act as a drying agent.
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Swirl the flask and let it stand for at least 30 minutes. The K2CO3 will also neutralize any remaining trace acidity.
-
Carefully decant or filter the purified CDCl3 into a clean, dry storage vial. For immediate use, you can filter it directly into the NMR tube.
-
It is recommended to use the purified solvent as soon as possible, as it can re-acidify over time upon exposure to light and air.
Protocol 2: Time-Course NMR Study to Monitor Compound Degradation
Objective: To quantitatively monitor the stability of a jatrophane in a deuterated solvent over time.
Materials:
-
Jatrophane sample (5-10 mg)
-
Deuterated solvent of choice (0.6-0.7 mL)
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NMR tube and cap
Procedure:
-
Prepare the NMR sample by dissolving the jatrophane in the deuterated solvent and transferring the solution to the NMR tube.
-
Acquire an initial 1H NMR spectrum. This will serve as your time zero (t=0) reference. Ensure that the spectral parameters (e.g., number of scans, relaxation delay) are appropriate for quantitative analysis.
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Store the NMR sample under the desired conditions (e.g., at room temperature in the NMR autosampler).
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Acquire subsequent 1H NMR spectra at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours). It is crucial to use the exact same acquisition parameters for each spectrum to ensure comparability.
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Process all spectra identically (e.g., same phasing and baseline correction).
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For each spectrum, integrate a well-resolved, characteristic signal of the parent jatrophane and one or more signals corresponding to the degradation product(s).
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Plot the integral values of the parent compound and the degradation product(s) as a function of time to visualize the degradation kinetics.
Data Presentation
Table 1: Comparison of Deuterated Solvents for NMR Analysis of Jatrophanes
| Solvent | Chemical Formula | Typical 1H Residual Peak (ppm) | Properties | Suitability for Jatrophanes |
| Chloroform-d | CDCl3 | 7.26 | Non-polar, good solubilizing power for many organics. Can be acidic. | Use with caution; purification is highly recommended. |
| Benzene-d6 | C6D6 | 7.16 | Aprotic, non-polar, non-acidic. Can induce significant solvent shifts. | Good alternative, especially if CDCl3 causes degradation. |
| Pyridine-d5 | C5D5N | 8.74, 7.58, 7.22 | Basic, polar. Can neutralize acidic impurities. | Excellent choice for acid-sensitive jatrophanes. |
| Acetone-d6 | (CD3)2CO | 2.05 | Polar aprotic, neutral. | Good alternative, check for solubility. |
| Acetonitrile-d3 | CD3CN | 1.94 | Polar aprotic, neutral. | Good alternative, check for solubility. |
| Methanol-d4 | CD3OD | 3.31, 4.87 (OH) | Protic, polar. May exchange with hydroxyl protons on the analyte. | Generally suitable, but be aware of potential proton exchange. |
| DMSO-d6 | (CD3)2SO | 2.50 | Polar aprotic, high boiling point. Can be difficult to remove. | Good for poorly soluble compounds, but sample recovery is challenging. |
Table 2: Summary of Troubleshooting Strategies for Jatrophane Degradation
| Issue | Potential Cause | Recommended Solution(s) |
| Appearance of new signals over time in CDCl3 | Acid-catalyzed hydrolysis due to acidic impurities in the solvent. | 1. Purify the CDCl3 by washing with a basic solution. 2. Pass the CDCl3 through a plug of basic alumina. 3. Switch to a non-acidic solvent like Benzene-d6 or Pyridine-d5. |
| Broad or distorted signals | - Poor shimming - Sample precipitation - High sample concentration | 1. Re-shim the spectrometer. 2. Ensure the sample is fully dissolved; filter if necessary. 3. Prepare a more dilute sample. |
| Degradation is still observed in purified CDCl3 | - Incomplete removal of acid. - Compound is inherently unstable. - Light or temperature-induced degradation. | 1. Use a freshly purified batch of solvent. 2. Acquire spectra at a lower temperature. 3. Store the sample in the dark between measurements. 4. Consider using an alternative solvent. |
| Poor solubility in alternative solvents | The chosen solvent is not suitable for the polarity of the jatrophane. | 1. Test solubility in a range of deuterated solvents before preparing the NMR sample. 2. Consider using a solvent mixture (e.g., CDCl3/CD3OD). |
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Time-course and Kinetics Measurement [nmr.chem.ucsb.edu]
- 4. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 5. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Solvents — Nanalysis [nanalysis.com]
method refinement for quantifying 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one in complex mixtures
This technical support guide provides refined methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the accurate quantification of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one in complex mixtures, such as plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when quantifying this compound in a crude plant extract?
A1: The primary challenge is the complexity of the sample matrix. Crude extracts from plants, especially from the Euphorbiaceae family, contain a vast number of structurally similar jatrophane diterpenoids and other interfering compounds.[1][2] This can lead to co-elution, where multiple compounds elute from the chromatography column at the same time, and matrix effects, such as ion suppression or enhancement in the mass spectrometer, which can significantly impact the accuracy of quantification.[3][4]
Q2: I am not getting a clean peak for my analyte. What are the likely causes and solutions?
A2: Poor peak shape or the presence of multiple, unresolved peaks can be due to several factors:
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Co-elution with isomers or related compounds: Jatrophane diterpenes often exist as a series of closely related analogues.[5][6] To resolve this, optimize the HPLC method by using a high-resolution column (e.g., a sub-2 µm particle size C18 column) and a slower, shallower gradient.
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Poor sample cleanup: Interfering substances from the crude extract can affect peak shape.[3] Consider implementing a solid-phase extraction (SPE) cleanup step prior to LC-MS/MS analysis.
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Column degradation: Ensure your analytical column is not overloaded or degraded. A pre-column filter can help extend its life.
Q3: My signal intensity is very low, and I'm struggling with the limit of detection (LOD). How can I improve sensitivity?
A3: Low sensitivity can be addressed by:
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Optimizing MS parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for the specific MRM transitions of your analyte.
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Sample concentration: Concentrate your sample after the cleanup step. However, be aware that this may also concentrate interfering matrix components.
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Improving sample preparation: Enhance your extraction and cleanup protocol to minimize analyte loss and remove interfering substances that may cause ion suppression.[7]
Q4: How do I correct for matrix effects in my analysis?
A4: To compensate for matrix effects, the use of a suitable internal standard is highly recommended. The ideal internal standard is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound that is not present in the sample can be used. Another approach is to use the standard addition method for calibration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation. | 1. Dilute the sample.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Flush the column with a strong solvent or replace it. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Air bubbles in the pump.3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a stable temperature.2. Degas the mobile phase and prime the pump.3. Prepare fresh mobile phase daily and ensure proper mixing. |
| High Background Noise in MS | 1. Contaminated mobile phase or solvent.2. Leak in the LC system.3. Contaminated MS source. | 1. Use high-purity LC-MS grade solvents.2. Check all fittings and connections for leaks.3. Clean the mass spectrometer source according to the manufacturer's instructions. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variable injection volume.3. Instability of the analyte in the sample matrix. | 1. Standardize the sample preparation procedure.2. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop.3. Analyze samples as quickly as possible after preparation or store them at a low temperature. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) Cleanup
This protocol is designed to remove polar and non-polar interferences from a crude plant extract.
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Extract Preparation: Start with a dried and powdered plant material (e.g., 1 gram). Perform an initial extraction with a suitable solvent like methanol or a mixture of dichloromethane and methanol. Evaporate the solvent to obtain the crude extract.
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Reconstitution: Reconstitute the crude extract in a small volume of a solvent mixture that is compatible with the SPE cartridge (e.g., 10% acetonitrile in water).
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SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove highly polar impurities.
-
Elution: Elute the target analyte and other diterpenes with a stronger solvent, such as acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
HPLC-MS/MS Method for Quantification
This method utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC System: UHPLC system with a binary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient:
-
0-2 min: 30% B
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2-15 min: 30% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 30% B (return to initial conditions)
-
18.1-22 min: 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion 1 (for quantification), Precursor ion [M+H]⁺ → Product ion 2 (for confirmation). Note: The exact m/z values need to be determined by direct infusion of a standard.
-
Internal Standard (if used): A dedicated set of MRM transitions.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,500 |
| 250 | 380,100 |
| 500 | 755,200 |
| Linearity (R²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.9 | 98.0 | 4.2 |
| 50 | 51.2 | 102.4 | 3.1 |
| 250 | 245.5 | 98.2 | 2.5 |
Visualizations
Caption: Experimental workflow for quantifying the target analyte.
Caption: Troubleshooting flowchart for common HPLC-MS issues.
Caption: Hypothetical signaling pathway for a jatrophane diterpene.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Mixtures and Multiple Stressors: Evaluating Combined Chemical Exposures and Cumulative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of Jatrophane Diterpenes in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of jatrophane diterpenes in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, from solubilization to in-assay precipitation.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation Upon Addition to Media | Low aqueous solubility of jatrophane diterpenes. High localized concentration of the compound when adding the stock solution. | 1. Optimize Stock Solution Concentration: Prepare a concentrated stock solution in 100% DMSO. A common practice is to create a 10-20 mM stock. 2. Control Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically ≤0.5% to avoid solvent cytotoxicity. Some robust cell lines may tolerate up to 1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1] 3. Two-Step Dilution: First, dilute the DMSO stock in a small volume of serum-free media or PBS to create an intermediate dilution. Then, add this intermediate dilution to the final volume of complete media.[2] 4. Slow Addition and Agitation: Add the compound solution drop-wise into the vortex of the media while gently swirling to promote rapid dispersal.[2] 5. Warm the Media: Pre-warming the cell culture media to 37°C can improve the solubility of some compounds during dilution.[2] |
| Media Becomes Cloudy Over Time | Compound precipitating out of solution due to instability or interaction with media components. | 1. Reduce Final Concentration: The desired experimental concentration may exceed the solubility limit of the jatrophane diterpene in the complex cell culture medium. Test a lower concentration range. 2. Use a Bioavailability Enhancer: Consider formulating the jatrophane diterpene with a solubilizing agent such as cyclodextrins or encapsulating it in nanoparticles. 3. Check for Contamination: Microbial contamination can also cause turbidity. Visually inspect the culture under a microscope for any signs of bacteria, yeast, or fungi.[3][4] |
| High Background Cytotoxicity in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | 1. Determine the Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not significantly affect cell viability for your specific cell line and assay duration.[1] 2. Adjust Stock Solution Concentration: Based on the maximum tolerated DMSO concentration, adjust the concentration of your stock solution to ensure the final DMSO concentration in your assay is below this limit. |
| Inconsistent or Non-Reproducible Results | Variability in compound solubilization. Degradation of the compound in stock solution or media. Efflux of the compound by cellular transporters like P-glycoprotein. | 1. Standardize Solubilization Protocol: Ensure the same procedure for preparing and diluting the compound is used for every experiment. 2. Proper Stock Solution Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment. 3. Consider P-glycoprotein (P-gp) Efflux: Many jatrophane diterpenes are P-gp substrates or inhibitors.[5][6] If the cells express high levels of P-gp, the intracellular concentration of the compound may be reduced. This can be investigated using a P-gp inhibitor as a control or by using cell lines with low P-gp expression. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilize a new jatrophane diterpene for a cell-based assay?
A1: The most common and recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). A concentration of 10-20 mM is typical. For your experiment, you will then dilute this stock solution into your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains at a non-toxic level, generally at or below 0.5%.[1] It is crucial to always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q2: My jatrophane diterpene still precipitates in the media even with low DMSO concentrations. What are my options?
A2: If precipitation persists, more advanced formulation strategies are necessary to enhance the aqueous solubility of the compound. The two primary methods are:
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like jatrophane diterpenes, forming a complex that is more soluble in aqueous solutions.[7]
-
Nanoparticle Formulations: Encapsulating jatrophane diterpenes into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve their solubility and stability in cell culture media, and may also enhance cellular uptake.[8][9]
Q3: How can I prepare a cyclodextrin inclusion complex with my jatrophane diterpene?
A3: Several methods can be used to prepare cyclodextrin inclusion complexes. The choice of method may depend on the specific properties of your jatrophane diterpene and the cyclodextrin used. Common methods include:
-
Kneading Method: The jatrophane diterpene is added to a paste of cyclodextrin and a small amount of water or ethanol. The mixture is kneaded for a period, and then dried.
-
Co-precipitation: The jatrophane diterpene is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the complex precipitates out. The precipitate is then collected, washed, and dried.
-
Freeze-Drying (Lyophilization): Both the jatrophane diterpene and the cyclodextrin are dissolved in a suitable solvent system (e.g., a water/co-solvent mixture). The solution is then freeze-dried to obtain a solid powder of the inclusion complex. This method is often preferred as it can lead to a high yield of complex formation.[1]
Q4: Are there commercially available kits or services for creating these formulations?
A4: While there are companies that specialize in drug formulation and delivery, including cyclodextrin and nanoparticle formulations, these are typically offered as contract research services. There are no specific "kits" for formulating jatrophane diterpenes. However, the raw materials, such as various types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and lipids/polymers for nanoparticle synthesis, are commercially available from scientific suppliers.
Quantitative Data on Bioavailability Enhancement
While specific quantitative data for the solubility enhancement of jatrophane diterpenes is not extensively tabulated in the literature, studies on other structurally similar terpenes demonstrate the potential of these methods. The following table summarizes representative data on the solubility enhancement of various terpenes using cyclodextrins.
| Terpene | Cyclodextrin Type | Molar Ratio (Terpene:CD) | Solubility Enhancement (Fold Increase) | Reference |
| Linalool | 2-Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | ~5 | |
| Geraniol | β-CD | 1:1 | ~3 | |
| Terpineol | β-CD | 1:1 | ~2.5 | [9] |
| Terpineol | 2-Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | ~4 | [9] |
This table provides an illustrative example of the solubility enhancement achievable with cyclodextrins for terpenes. The actual fold increase for a specific jatrophane diterpene will depend on its structure and the chosen formulation parameters.
Experimental Protocols
Protocol 1: Preparation of a Jatrophane Diterpene-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the solubility of a jatrophane diterpene.
Materials:
-
Jatrophane diterpene
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Freeze-dryer
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of jatrophane diterpene to HP-β-CD is a common starting point.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve Jatrophane Diterpene: Dissolve the calculated amount of the jatrophane diterpene in a minimal amount of ethanol.
-
Mix Solutions: Slowly add the ethanolic solution of the jatrophane diterpene to the aqueous HP-β-CD solution while stirring continuously.
-
Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze: Freeze the resulting solution at -80°C.
-
Lyophilize: Lyophilize the frozen solution until a dry powder is obtained.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reconstitution: The resulting powder can be dissolved in water or cell culture medium to prepare a stock solution for your cell-based assays.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
Many jatrophane diterpenes are investigated for their ability to inhibit the P-glycoprotein (P-gp) efflux pump. This protocol describes a common method to assess this activity using the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental non-overexpressing cell line (e.g., MCF-7)
-
Jatrophane diterpene test compound
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Rhodamine 123
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Wash the cells with PBS and then incubate them with medium containing various concentrations of the jatrophane diterpene or the positive control inhibitor for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis and Fluorescence Measurement (Plate Reader Method): Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and measure the fluorescence of the lysate using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Flow Cytometry Analysis (Alternative Method): After washing, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer in the appropriate channel (e.g., FITC).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizations
Experimental Workflow for Enhancing Jatrophane Diterpene Bioavailability
Caption: Workflow for preparing jatrophane diterpenes for cell-based assays.
PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB signaling pathway.
References
- 1. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of Jatrophane Diterpenes' Cytotoxic Activity
A deep dive into the cytotoxic effects of various jatrophane diterpenes reveals a promising class of natural compounds with potent anticancer properties. This guide provides a comparative analysis of their activity against a range of cancer cell lines, details the experimental methodologies used to determine their efficacy, and visualizes the key signaling pathways they modulate.
Jatrophane diterpenes, a class of complex macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant attention in the field of oncology for their notable cytotoxic and multidrug resistance (MDR) modulating activities.[1][2] Extensive research has demonstrated their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle at various phases.[3][4] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data and experimental protocols to facilitate further investigation into these promising therapeutic agents.
Comparative Cytotoxic Activity of Jatrophane Diterpenes
The cytotoxic potential of jatrophane diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various jatrophane diterpenes against a panel of human cancer cell lines, showcasing their diverse and potent activity.
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [3] |
| Jatrophone | WiDr (Colon Adenocarcinoma) | 8.97 | [5] |
| Jatrophone | HeLa (Cervical Cancer) | 5.13 | [5] |
| Compound A (from Euphorbia dendroides) | Caov-4 (Ovarian Cancer) | 46.27 ± 3.86 | [6] |
| Compound A (from Euphorbia dendroides) | OVCAR-3 (Ovarian Cancer) | 38.81 ± 3.30 | [6] |
| Compound B (from Euphorbia dendroides) | Caov-4 (Ovarian Cancer) | 36.48 ± 3.18 | [6] |
| Compound B (from Euphorbia dendroides) | OVCAR-3 (Ovarian Cancer) | 42.59 ± 4.50 | [6] |
| Compound C (from Euphorbia dendroides) | Caov-4 (Ovarian Cancer) | 85.86 ± 6.75 | [6] |
| Compound C (from Euphorbia dendroides) | OVCAR-3 (Ovarian Cancer) | 75.65 ± 2.56 | [6] |
| Unnamed Jatrophane 1 (from Euphorbia nicaeensis) | NCI-H460 (Non-small Cell Lung Carcinoma) | 10 - 20 | [2][7] |
| Unnamed Jatrophane 1 (from Euphorbia nicaeensis) | NCI-H460/R (Resistant Non-small Cell Lung Carcinoma) | 10 - 20 | [2][7] |
| Unnamed Jatrophane 1 (from Euphorbia nicaeensis) | U87 (Glioblastoma) | 10 - 20 | [2][7] |
| Unnamed Jatrophane 1 (from Euphorbia nicaeensis) | U87-TxR (Resistant Glioblastoma) | 10 - 20 | [2][7] |
| Euphoscopin C | A549-paclitaxel resistant (Lung Cancer) | 6.9 | [8] |
| Euphorbiapene D | A549-paclitaxel resistant (Lung Cancer) | 7.2 | [8] |
| Euphoheliosnoid A | A549-paclitaxel resistant (Lung Cancer) | 9.5 | [8] |
| Curcusone B | WiDr (Colon Adenocarcinoma) | 18.24 | [5] |
| Curcusone B | HeLa (Cervical Cancer) | 19.60 | [5] |
| Jatropholone A | WiDr (Colon Adenocarcinoma) | 15.20 | [5] |
| Jatropholone A | HeLa (Cervical Cancer) | 36.15 | [5] |
Experimental Protocols
The evaluation of the cytotoxic activity of jatrophane diterpenes involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.[2]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the jatrophane diterpenes for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay:
The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.[3]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Seed cells in 96-well plates and treat with jatrophane diterpenes as described for the MTT assay.[3]
-
After the treatment period, fix the cells with trichloroacetic acid (TCA).[3]
-
Wash the plates to remove the TCA and then stain the cells with SRB solution.[3]
-
Wash away the unbound dye and allow the plates to air dry.
-
Solubilize the bound SRB dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (typically 510 nm) to quantify the cellular protein content.
-
Calculate cell viability and IC50 values.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with the jatrophane diterpene of interest.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. The results allow for the quantification of different cell populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive).[4]
-
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining:
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Treat cells with the jatrophane diterpene.
-
Harvest and fix the cells in cold ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, which would otherwise be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of jatrophane diterpenes. A key pathway that is often modulated is the PI3K/AKT/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and drug resistance.[3][9][10]
Jatrophone, for instance, has been shown to down-regulate the expression levels of PI3K, AKT, and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[3] The inhibition of this pathway contributes to the induction of apoptosis and autophagy, as well as the arrest of the cell cycle in the S and G2/M phases.[3]
Furthermore, some jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, thereby contributing to multidrug resistance.[6][9][11] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.[9]
Visualizing the Science
To better understand the experimental processes and the intricate signaling pathways involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for determining the cytotoxic activity of jatrophane diterpenes.
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by Jatrophone.
Conclusion
The comparative analysis of jatrophane diterpenes underscores their significant potential as a source for the development of novel anticancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, including those resistant to conventional therapies, highlights their therapeutic promise. The elucidation of their mechanisms of action, particularly the inhibition of key survival pathways like PI3K/AKT/NF-κB and the modulation of multidrug resistance, provides a solid foundation for future research. The detailed experimental protocols and visual representations of cellular processes provided in this guide aim to equip researchers with the necessary information to further explore and harness the anticancer properties of this fascinating class of natural products.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
validating the P-glycoprotein inhibitory effect of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
A comprehensive analysis of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one, a promising P-glycoprotein inhibitor, in comparison with established alternatives.
This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory effects of the jatrophane diterpenoid, this compound, against other known P-gp inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration. The development of potent P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies.
This compound is a naturally occurring jatrophane diterpenoid isolated from the roots of Euphorbia kansui.[1] Recent studies have highlighted the potential of jatrophane diterpenes as a new class of powerful P-gp inhibitors. This guide synthesizes the available experimental data to validate and compare the efficacy of this specific compound.
Comparative Analysis of P-glycoprotein Inhibitory Activity
The P-gp inhibitory potential of this compound has been evaluated and compared with standard P-gp inhibitors. The primary metric for comparison in the key study is the Reversal Fold (RF), which quantifies the ability of a compound to sensitize multidrug-resistant cells to a cytotoxic drug. For a broader comparison, IC50 values of other well-established P-gp inhibitors are also provided. It is important to note that direct comparison between RF and IC50 values should be made with caution as they are determined by different experimental endpoints.
| Compound | Class | P-gp Inhibition (Reversal Fold) | Positive Control (Verapamil, RF) | Cell Line | Cytotoxic Drug | Reference |
| This compound | Jatrophane Diterpene | 143.8 | 93.7 | HepG-2/Adr | Adriamycin | [1] |
| Compound | Class/Generation | P-gp Inhibition (IC50) | Reference |
| Verapamil | 1st Generation | 2.1 µM - 15.9 µM | |
| Cyclosporin A | 1st Generation | 0.7 µM - 6.3 µM | |
| Tariquidar | 3rd Generation | 40 nM - 100 nM |
Note: IC50 values for Verapamil, Cyclosporin A, and Tariquidar can vary significantly depending on the cell line, substrate, and experimental conditions used. The ranges provided are indicative of values reported in the literature.
Experimental Protocols
The following is a detailed methodology for the multidrug resistance (MDR) reversal assay used to determine the Reversal Fold (RF) values, as described in the study by Qin et al. (2021).[1]
Cell Lines and Culture:
-
Human hepatoma cell line HepG-2 and its adriamycin-resistant counterpart, HepG-2/Adr, were used.
-
Cells were cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
The HepG-2/Adr cell line was maintained in a medium containing 1 μg/mL adriamycin to retain its drug-resistant phenotype.
MDR Reversal Assay (MTT Assay):
-
HepG-2/Adr cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL.
-
After 24 hours of incubation, the cells were treated with various concentrations of the cytotoxic drug (Adriamycin) in the presence or absence of the test compound (this compound) or the positive control (Verapamil) at a non-toxic concentration.
-
The plates were incubated for an additional 48 hours.
-
Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value (the concentration of adriamycin that causes 50% inhibition of cell growth) was calculated for adriamycin alone and in combination with the test compounds.
-
The Reversal Fold (RF) was calculated using the following formula: RF = IC50 of Adriamycin alone / IC50 of Adriamycin in the presence of the test compound
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the P-glycoprotein inhibition pathway and the experimental workflow.
Caption: Mechanism of P-glycoprotein inhibition.
Caption: Experimental workflow for MDR reversal assay.
References
Reversing Multidrug Resistance: A Comparative Guide to Nicotinoyloxy-Substituted Jatrophanes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of nicotinoyloxy-substituted jatrophane diterpenes and their activity as multidrug resistance (MDR) modulators. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] A particularly promising area of research is their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[3][4] This guide focuses on a specific subset of these compounds: those bearing a nicotinoyloxy substituent. The presence and position of this functional group have been shown to significantly influence their efficacy as P-glycoprotein (P-gp) inhibitors, a key protein involved in MDR.[5]
Structure-Activity Relationship and Performance Data
The MDR reversal activity of nicotinoyloxy-substituted jatrophanes is intrinsically linked to their chemical structure. Studies have shown that the position of the nicotinoyloxy group, along with other substitutions on the jatrophane skeleton, dictates the compound's potency. For instance, some findings suggest that a nicotinoyloxy substituent at the C-7 position of the jatrophane core enhances cytotoxic activity against certain cancer cell lines.[5]
The primary mechanism by which these compounds are thought to reverse MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[6][7] Nicotinoyloxy-substituted jatrophanes have been shown to modulate P-gp activity, leading to increased intracellular accumulation of anticancer drugs.[3][8]
The following table summarizes the quantitative data on the P-gp inhibitory and cytotoxic activities of selected nicotinoyloxy-substituted jatrophanes and related analogues.
| Compound ID | Substituent at C-3 | Substituent at C-5 | Substituent at C-7 | Substituent at C-8 | Substituent at C-9 | Substituent at C-14 | Substituent at C-15 | Activity | Cell Line | IC50 / EC50 (µM) | Reference |
| Euphosorophane I (4) | - | Acyloxy | - | Acyloxy | - | Acyloxy | - | P-gp mediated DOX resistance reversal | MCF-7/ADR | 1.82 (EC50) | [3] |
| Nicaeenin F | - | - | - | - | - | - | - | P-gp Inhibition | NCI-H460/R, DLD1-TxR | Potent | [9] |
| Nicaeenin G | - | - | - | - | - | - | - | P-gp Inhibition & Doxorubicin Sensitization | NCI-H460/R | Potent | [9] |
| Compound 17 | - | - | - | - | - | - | - | P-gp mediated DOX resistance reversal | MCF-7/ADR | 0.182 (EC50) | [8] |
| Euphohelinoide Series | Various | Various | Various | Various | Various | Various | Various | Cytotoxicity | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 (IC50) | |
| Euphoheliphanes A-C | Various | Various | Various | Various | Various | Various | Various | Cytotoxicity | 6 renal cancer cell lines | < 50 (IC50) |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known P-gp substrate, to assess the inhibitory effect of compounds on P-gp function.[13][14][15]
Protocol:
-
Cell Preparation: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental sensitive cell line to 70-80% confluency. Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL.[14]
-
Inhibitor Treatment: Aliquot the cell suspension into flow cytometry tubes and add the jatrophane compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a known P-gp inhibitor as a positive control (e.g., Verapamil). Incubate for 30 minutes at 37°C.[14]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C, protected from light.[14]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[14]
-
Flow Cytometry Analysis: Resuspend the final cell pellet in ice-cold PBS and analyze the samples on a flow cytometer. Excite the cells at 488 nm and collect the emission in the green channel (around 525 nm).[14]
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux of Rhodamine 123.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for P-gp-mediated multidrug resistance and the experimental workflow for assessing P-gp inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) | Semantic Scholar [semanticscholar.org]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one and Paclitaxel in Multidrug-Resistant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the jatrophane diterpene 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one and the widely-used chemotherapeutic agent paclitaxel, with a focus on their effects on multidrug-resistant (MDR) cancer cell lines.
While paclitaxel is a cornerstone of chemotherapy, its efficacy is often diminished by the development of multidrug resistance, frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). In contrast, emerging evidence suggests that certain jatrophane diterpenes, including this compound, may act as potent MDR modulators, capable of resensitizing resistant cancer cells to conventional chemotherapeutic agents.
This guide synthesizes available experimental data to compare the cytotoxic and resistance-modulating activities of these two compounds. It is important to note that direct comparative studies evaluating both compounds in the same MDR cell lines are limited. Therefore, this analysis draws upon data from separate studies to provide a comprehensive overview.
Quantitative Data Summary
The following tables summarize the cytotoxic and MDR-reversing activities of this compound and paclitaxel in various cancer cell lines.
Table 1: Activity of this compound in Multidrug-Resistant Cell Lines
| Cell Line | Resistance Profile | Activity Type | Result |
| HepG-2/Adr | Adriamycin-resistant | MDR Reversal | Reversal Fold (RF) = 143.8[1][2] |
| HepG-2/Adr | Adriamycin-resistant | Cytotoxicity | No significant activity[1][2] |
| HepG-2 | Adriamycin-sensitive | Cytotoxicity | No significant activity[1][2] |
Table 2: Cytotoxic Activity of Paclitaxel in Sensitive and Multidrug-Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) |
| OVCAR8 | High-Grade Serous Carcinoma | Sensitive | 10.51 ± 1.99[3] |
| OVCAR8 PTX R C | High-Grade Serous Carcinoma | Paclitaxel-resistant | 128.97 ± 6.48[3] |
| OVCAR8 PTX R P | High-Grade Serous Carcinoma | Paclitaxel-resistant | 152.80 ± 6.51[3] |
| PC-3 | Prostate Cancer | Sensitive | 5.16[4] |
| PC-3-TxR | Prostate Cancer | Paclitaxel-resistant | 56.39[4] |
| DU145 | Prostate Cancer | Sensitive | 5.15[4] |
| DU145-TxR | Prostate Cancer | Paclitaxel-resistant | >100[4] |
Table 3: Effects of Paclitaxel on Apoptosis and Cell Cycle in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | % Cells in G2/M Phase |
| OVCAR8 (Sensitive) | 10 nM Paclitaxel (48h) | 37.01 ± 1.63 | 44.18 ± 4.75 |
| OVCAR8 PTX R C (Resistant) | 10 nM Paclitaxel (48h) | 11.74 ± 4.58 | 19.57 ± 1.94 |
| OVCAR8 PTX R P (Resistant) | 10 nM Paclitaxel (48h) | 13.38 ± 2.33 | 20.82 ± 2.45 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Serial dilutions of the test compounds (paclitaxel or jatrophane diterpene) are prepared in a complete cell culture medium. The existing medium is removed from the wells and replaced with 100 µL of the drug dilutions. Control wells with untreated cells are included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA and combined with the supernatant containing the floating cells.
-
Staining: The harvested cells are washed with ice-cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are cultured in 6-well plates and exposed to the test compounds for the desired time period.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of paclitaxel and its interaction with P-glycoprotein.
Caption: Proposed mechanism of MDR reversal by jatrophane diterpenes.
Caption: General experimental workflow for comparing the effects of the compounds.
References
- 1. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Jatrophanes and Other Multidrug Resistance Inhibitors
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy is a critical challenge. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism by which cancer cells evade chemotherapy. This guide provides a detailed comparison of the mechanism of action of jatrophane diterpenes, a promising class of natural product-based MDR inhibitors, with other well-established P-gp inhibitors.
This document delves into the nuances of their interactions with P-gp, supported by quantitative experimental data and detailed methodologies for key assays.
Mechanism of Action: A Head-to-Head Comparison
MDR inhibitors primarily function by impeding the efflux activity of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents.[1] The mechanisms of inhibition can be broadly categorized into competitive, non-competitive, and allosteric inhibition of substrate binding, as well as interference with the ATP hydrolysis that fuels the transport cycle.[1][2]
Jatrophanes: These macrocyclic diterpenes, primarily isolated from plants of the Euphorbiaceae family, have emerged as potent P-gp modulators.[3][4] Their mechanism is multifaceted and appears to be species-dependent. Some jatrophanes act as competitive inhibitors, directly competing with chemotherapeutic drugs for the same binding site on P-gp.[5] Evidence suggests a high binding affinity of some jatrophane derivatives to the doxorubicin recognition site of P-gp.[5] Other studies indicate that certain jatrophanes function as P-gp substrates themselves. By stimulating P-gp's ATPase activity, they are thought to allosterically modulate the transporter, ultimately hindering the efflux of co-administered cytotoxic drugs.[5] Structure-activity relationship (SAR) studies have highlighted that the substitution pattern on the jatrophane skeleton is crucial for their inhibitory potency.[6]
Verapamil (First-Generation Inhibitor): As a calcium channel blocker, verapamil was one of the first compounds identified to have MDR-reversing properties. It is considered a non-competitive inhibitor of P-gp.[7][8] Verapamil is believed to interact with P-gp at a site distinct from the substrate-binding site, inducing a conformational change that impairs the transporter's efflux function.[9] Its interaction with P-gp can also be influenced by its partitioning into the lipid membrane.[10] The ATPase activation kinetics of P-gp in the presence of verapamil are biphasic, suggesting the presence of at least two binding sites.[11]
Tariquidar (Third-Generation Inhibitor): Tariquidar is a potent and specific non-competitive inhibitor of P-gp with high affinity (Kd = 5.1 nM).[2][12] Its mechanism involves blocking the conformational transition of P-gp to an "open" state during the catalytic cycle, which is essential for drug efflux.[1] While it inhibits drug transport, tariquidar paradoxically activates P-gp's ATPase activity.[1] Unlike first-generation inhibitors, tariquidar exhibits minimal toxicity and fewer pharmacokinetic interactions with chemotherapeutic agents.[13]
Quantitative Comparison of MDR Reversal Activity
The efficacy of MDR inhibitors is typically quantified by their ability to sensitize resistant cells to chemotherapeutic agents. This is often expressed as the half-maximal inhibitory concentration (IC50) for MDR reversal or as a "reversal fold," which indicates the factor by which the cytotoxicity of a chemotherapeutic drug is increased in the presence of the inhibitor.
| Inhibitor Class | Compound Example | Cell Line | Chemotherapeutic Agent | IC50 / EC50 (MDR Reversal) | Reversal Fold (RF) | Reference |
| Jatrophanes | Compound 17 (derivative) | MCF-7/ADR | Doxorubicin | 182.17 ± 32.67 nM (EC50) | - | [5] |
| Euphodendroidin D | - | Daunomycin | Outperformed cyclosporin by a factor of 2 | - | [6] | |
| Jatrophane Derivative 6 | - | - | Higher than verapamil | - | [14] | |
| Jatrophane Diterpenes | MCF-7/ADR | Adriamycin | - | 2.3 to 12.9 (at 10 µM) | [15] | |
| First-Generation | Verapamil | MCF-7/ADR | Doxorubicin | - | ~13.7 (at 10 µM) | [15] |
| Third-Generation | Tariquidar | K562/DOX | Rhodamine 123 | - | Significant increase in fluorescence ratio | [12] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key assays used to evaluate MDR inhibitors.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor, providing insights into the inhibitor's interaction with the transporter's catalytic cycle.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, often involving malachite green.[16][17]
Protocol:
-
Preparation of P-gp Membranes: Isolate membrane vesicles from P-gp-overexpressing cells (e.g., MCF-7/ADR).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT).
-
Incubation: Add the P-gp membrane preparation to the reaction buffer containing various concentrations of the test inhibitor. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a defined concentration of Mg-ATP (e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Color Development: Add the malachite green reagent to the reaction mixture and incubate at room temperature for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Quantification: Determine the amount of Pi released by comparing the absorbance to a phosphate standard curve.
Rhodamine 123 Efflux Assay
This assay assesses the functional activity of P-gp by measuring the efflux of the fluorescent substrate rhodamine 123 from MDR cells.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, it is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of rhodamine 123 and higher fluorescence.[18][19]
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and their sensitive parental cell line (e.g., MCF-7) in a multi-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (e.g., 5 µM) to all wells and incubate for a further 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.
-
Fluorescence Measurement: At different time points, collect the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Calculate the percentage of rhodamine 123 retention in the presence of the inhibitor compared to the untreated control.
Doxorubicin Accumulation Assay
This assay directly measures the effect of an MDR inhibitor on the intracellular accumulation of a chemotherapeutic drug, such as doxorubicin, which possesses intrinsic fluorescence.[20][21]
Principle: Doxorubicin is a fluorescent anticancer drug that is a substrate for P-gp. P-gp inhibitors increase its intracellular concentration, which can be quantified by measuring its fluorescence.
Protocol:
-
Cell Seeding: Seed MDR and sensitive cancer cells in a multi-well plate or on coverslips for microscopy.
-
Inhibitor Pre-treatment: Incubate the cells with different concentrations of the test inhibitor for a defined period (e.g., 1-2 hours) at 37°C.
-
Doxorubicin Treatment: Add doxorubicin (e.g., 10 µM) to the wells and incubate for an additional period (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS to remove extracellular doxorubicin.
-
Cell Lysis (for plate reader): Lyse the cells with a suitable lysis buffer.
-
Fluorescence Quantification: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer (Excitation: ~480 nm, Emission: ~590 nm).
-
Microscopy (alternative): For visualization, fix the cells on coverslips, mount them on slides, and observe the intracellular doxorubicin fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysates or quantify the fluorescence intensity per cell from microscopic images.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the P-gp mediated multidrug resistance pathway and a typical experimental workflow for evaluating MDR inhibitors.
Caption: P-gp mediated multidrug resistance and points of inhibition.
Caption: A typical experimental workflow for evaluating MDR inhibitors.
References
- 1. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phytochemicals: Potential Lead Molecules for MDR Reversal [frontiersin.org]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of biological activity of synthetic vs. natural 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
A comprehensive review of the existing scientific literature reveals a significant gap in the direct comparison of synthetic versus natural 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. To date, the total synthesis of this complex jatrophane diterpene has not been reported, precluding a direct experimental comparison between a synthetic and a naturally sourced version. This guide, therefore, focuses on the documented biological activities of the natural compound and its structural analogs, providing a comparative overview based on available experimental data.
This diterpenoid, isolated from plants of the Euphorbiaceae family, belongs to the class of jatrophane diterpenes, which are known for their diverse and potent biological activities.[1][2] Research has primarily focused on their potential as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal agents. This guide will delve into these activities, presenting the available data, outlining the experimental methodologies used for their determination, and illustrating the key signaling pathways involved.
Comparative Biological Activity
While specific data for this compound is limited, the broader family of jatrophane diterpenes has been extensively studied. The following table summarizes the biological activities of representative jatrophane diterpenes, offering a comparative perspective on the potential activities of the title compound.
| Compound/Extract | Biological Activity | Assay | Results | Reference |
| Various Jatrophane Diterpenes | Multidrug Resistance (MDR) Reversal | Rhodamine 123 Efflux Assay in ABCB1-overexpressing cells | Significant inhibition of P-glycoprotein (ABCB1) efflux pump activity, with some compounds showing efficacy 2-5 times higher than the standard modulator verapamil. | [2] |
| Jatrophane Diterpenoids from Jatropha curcas | Anti-inflammatory | Inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophages | Potent activity with IC₅₀ values ranging from 16.86 to 32.49 μM, comparable to the positive control L-NMMA (IC₅₀: 21.90 μM). | [3][4] |
| Dichloromethane Fraction of Jatropha isabellei (containing jatrophone) | Anti-inflammatory and Antinociceptive | Acute arthritis model in Wistar rats (paw elevation time and articular diameter) | Significant reduction in paw elevation time and prevention of edema formation at various doses. | [5] |
| Jatrophane Diterpenoids from Euphorbia peplus | Anti-inflammatory | Inhibition of NO production in LPS-induced RAW264.7 cells | Markedly inhibited NO production, indicating anti-inflammatory effects. | [1] |
| Various Jatrophane Diterpenes | Cytotoxicity | In vitro assays against various tumor cell lines | Lathyranes and jatrophanes are among the most prominent diterpene groups exhibiting cytotoxicity against cancer cell lines. | [6] |
Experimental Protocols
The biological activities of jatrophane diterpenes are assessed using a variety of established in vitro and in vivo experimental protocols.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a defined period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
NO Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Multidrug Resistance (MDR) Reversal Assay: Rhodamine 123 Efflux Assay
This assay determines a compound's ability to inhibit the function of P-glycoprotein (P-gp or ABCB1), a transporter protein responsible for pumping chemotherapy drugs out of cancer cells.
-
Cell Lines: A pair of cell lines is used: a drug-sensitive parental cell line and a drug-resistant cell line that overexpresses P-gp (e.g., L5178Y and L5178Y MDR).
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.
-
Rhodamine 123 Loading: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cells.
-
Efflux Measurement: The amount of rhodamine 123 retained within the cells is measured using flow cytometry or a fluorescence plate reader.
-
Data Analysis: An increase in rhodamine 123 accumulation in the resistant cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity is often expressed as a fluorescence activity ratio (FAR).
Signaling Pathways and Experimental Workflows
The biological effects of jatrophane diterpenes are mediated through their interaction with specific cellular signaling pathways.
The anti-inflammatory effects of jatrophane diterpenes are often linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of jatrophone by UFLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Therapeutic Potential of Jatrophane Diterpenes from Euphorbia Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbia genus, have emerged as a significant area of interest in drug discovery.[1][2] These compounds exhibit a broad spectrum of promising biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][3] A particularly noteworthy characteristic of many jatrophane diterpenes is their ability to modulate multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][4] This guide provides a comparative overview of the therapeutic potential of various jatrophane diterpenes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: A Comparative Analysis of Therapeutic Activities
The following tables summarize the in vitro efficacy of various jatrophane diterpenes across different therapeutic areas. The data is presented to facilitate a clear comparison of the potency of these compounds.
Table 1: Anticancer and Multidrug Resistance (MDR) Reversal Activities of Jatrophane Diterpenes
| Compound/Extract | Cancer Cell Line | Activity | IC50/EC50 (µM) | Reference |
| Jatrophane from E. dendroides | NCI-H460 (Non-small cell lung cancer) | Cytotoxicity | - | [5] |
| Jatrophane from E. dendroides | NCI-H460/R (Resistant non-small cell lung cancer) | MDR Reversal | Overcomes paclitaxel resistance | [5] |
| Jatrophane from E. nicaeensis | NCI-H460 | Cytotoxicity | 10-20 | [6] |
| Jatrophane from E. nicaeensis | U87 (Glioblastoma) | Cytotoxicity | 10-20 | [6] |
| Jatrophane from E. nicaeensis | U87-TxR (Resistant glioblastoma) | Cytotoxicity | 10-20 | [6] |
| Jatrophanes from E. osyridea | Caov-4 (Ovarian cancer) | Cytotoxicity | 32.1 - 58.2 | [1] |
| Jatrophanes from E. osyridea | OVCAR-3 (Ovarian cancer) | Cytotoxicity | 32.1 - 58.2 | [1] |
| Jatrophane Polyesters from E. dendroides | P-glycoprotein Inhibition | MDR Reversal | Outperforms cyclosporin A by a factor of 2 | [7] |
| Jatrophane Diterpenoids from Pedilanthus tithymaloides | HepG2/ADR (Resistant hepatocellular carcinoma) | MDR Modulation | Potent | [8] |
| Jatrophane Diterpenoids from Pedilanthus tithymaloides | MCF-7/ADR (Resistant breast adenocarcinoma) | MDR Modulation | Potent | [8] |
| Jatrophane Diterpenoids from Jatropha curcas | Multidrug Resistance Reversal | MDR Modulation | Significant | [9] |
Table 2: Anti-inflammatory Activity of Jatrophane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Euphthymifolol A-E (Compound 4) | Nitric Oxide (NO) Inhibition | BV-2 microglia | 63.3 ± 1.94 | [10] |
Table 3: Antiviral Activity of Jatrophane Diterpenes
| Compound | Virus | Assay | EC50/IC50 (µM) | Reference |
| Jatrophane Ester (Compound 3) from E. amygdaloides | Chikungunya virus (CHIKV) | Replication Inhibition | EC50 = 0.76 | [11][12] |
| Jatrophane Ester (Compound 3) from E. amygdaloides | HIV-1 | Replication Inhibition | IC50 = 0.34 | [11][12] |
| Jatrophane Ester (Compound 3) from E. amygdaloides | HIV-2 | Replication Inhibition | IC50 = 0.043 | [11][12] |
| Phorbol-12,13-didecanoate | Chikungunya virus (CHIKV) | Replication Inhibition | EC50 = 0.006 ± 0.0009 | [13] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized protocols are crucial for the reproducibility and comparison of experimental data. The following sections outline the methodologies for the key assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Multidrug Resistance (MDR) Reversal: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the function of P-glycoprotein (P-gp), a key efflux pump involved in MDR. Rhodamine 123, a fluorescent substrate of P-gp, is used to assess the pump's activity.
Protocol:
-
Cell Preparation: Use a cancer cell line that overexpresses P-gp (e.g., NCI-H460/R) and its corresponding sensitive parental cell line (e.g., NCI-H460).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (with or without the test compound) to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the percentage of inhibition relative to the control and determine the IC50 value for P-gp inhibition.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the jatrophane diterpene.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance of the resulting azo dye at 540-550 nm using a microplate reader.[14]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition by the test compound.
Antiviral Activity: Anti-HIV Reverse Transcriptase (RT) Assay
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a crucial enzyme for the replication of the virus.
Protocol:
-
Assay Setup: Use a commercially available non-radioactive HIV-1 RT inhibitor screening assay kit. The assay is typically performed in a 96-well plate coated with a template/primer complex.
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant HIV-1 RT enzyme, deoxynucleotides (including a labeled dUTP, e.g., DIG-dUTP), and the jatrophane diterpene at various concentrations.
-
Enzymatic Reaction: Add the reaction mixture to the wells and incubate to allow the RT to synthesize a new DNA strand, incorporating the labeled dUTP.
-
Detection: The incorporated label is then detected using an antibody conjugated to an enzyme (e.g., peroxidase). The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal.
-
Signal Measurement: Measure the signal using a microplate reader.
-
Data Analysis: A decrease in the signal in the presence of the test compound indicates inhibition of RT activity. Calculate the percentage of inhibition and determine the IC50 value.
Antiviral Activity: Plaque Reduction Neutralization Test (PRNT) for Chikungunya Virus (CHIKV)
The PRNT is a functional assay that measures the ability of a compound to neutralize or inhibit the infectivity of a virus.
Protocol:
-
Virus-Compound Incubation: Mix a known amount of CHIKV with serial dilutions of the jatrophane diterpene and incubate to allow the compound to bind to the virus.
-
Cell Infection: Inoculate a monolayer of susceptible cells (e.g., Vero cells) with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.[1]
Mandatory Visualization: Diagrams of Pathways and Workflows
Visual aids are essential for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by jatrophane diterpenes and a generalized workflow for evaluating their therapeutic potential.
Caption: Jatrophane diterpenes as P-glycoprotein inhibitors in multidrug-resistant cancer cells.
Caption: Experimental workflow for evaluating the therapeutic potential of jatrophane diterpenes.
References
- 1. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. xpressbio.com [xpressbio.com]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-viral Activities of Oroxylum indicum Extracts on Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
assessing the selectivity of 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one for cancer cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jatrophane diterpenes have emerged as a promising class of natural products with potent cytotoxic activity against a range of cancer cell lines, including multidrug-resistant phenotypes. A key characteristic highlighted in several studies is their potential for selective cytotoxicity, showing lower toxicity towards normal, healthy cells compared to cancerous ones. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance. This dual activity makes them attractive candidates for further investigation in cancer therapy.
Comparative Cytotoxicity of Jatrophane Diterpenes
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes against a panel of human cancer cell lines and, where available, non-cancerous cell lines. It is important to note that these are representative examples from the broader class of jatrophane diterpenes and not specific data for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one.
| Jatrophane Diterpene (Source) | Cancer Cell Line | Cell Type | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Euphohelinoid (from E. heliosocpia) | HepG2 | Hepatocellular Carcinoma | 8.1 - 29.7 | - | - | [1] |
| Euphohelinoid (from E. heliosocpia) | HeLa | Cervical Cancer | 8.1 - 29.7 | - | - | [1] |
| Euphohelinoid (from E. heliosocpia) | HL-60 | Promyelocytic Leukemia | 8.1 - 29.7 | - | - | [1] |
| Euphohelinoid (from E. heliosocpia) | SMMC-7721 | Hepatocellular Carcinoma | 8.1 - 29.7 | - | - | [1] |
| Jatrophane from E. nicaeensis | NCI-H460 | Non-small Cell Lung Cancer | 10 - 20 | Not specified, but stated to not harm normal cells | - | [2] |
| Jatrophane from E. nicaeensis | U87 | Glioblastoma | 10 - 20 | Not specified, but stated to not harm normal cells | - | [2] |
| Cyparissin A/B (from E. cyparissias) | A2780 | Ovarian Cancer | Concentration-dependent | - | - | [3] |
| Jatrophane from E. dendroides | NCI-H460 | Non-small Cell Lung Cancer | Inhibitory effect | Peripheral blood mononuclear cells (PBMC) | Non-toxic | [4] |
Experimental Protocols
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[4][5]
Mechanism of Action: Signaling Pathways
Jatrophane diterpenes exert their anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
P-glycoprotein Inhibition and Apoptosis Induction
A significant mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a transmembrane protein that actively pumps a wide range of cytotoxic drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, jatrophanes can restore or enhance the efficacy of co-administered chemotherapeutic agents. Furthermore, they can independently induce apoptosis.
References
- 1. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Cyparissins A and B, jatrophane diterpenes from Euphorbia cyparissias as Pgp inhibitors and cytotoxic agents against ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
In Vivo Validation of Anti-Tumor Effects: A Comparative Guide to Jatrophane Diterpenes
For researchers and drug development professionals exploring the therapeutic potential of jatrophane diterpenes, this guide provides a comparative analysis of their in vivo anti-tumor effects. The focus is on presenting experimental data, detailed methodologies, and the signaling pathways implicated in their mechanism of action. This guide contrasts the well-documented in vivo efficacy of the related diterpenoid, Jolkinolide B, with the current, predominantly in vitro, understanding of the archetypal jatrophane, Jatrophone.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
Jolkinolide B: A Case Study in In Vivo Efficacy
Jolkinolide B, a diterpenoid isolated from Euphorbia fischeriana, has shown potent anti-tumor effects in a gastric cancer xenograft model.[1] In a study utilizing nude mice bearing MKN45 gastric cancer cell xenografts, daily intragastric administration of Jolkinolide B for two weeks resulted in a dose-dependent reduction in tumor growth.[1] Notably, the higher doses of 20 and 40 mg/kg markedly decreased both tumor weight and volume without significant toxic effects on the animals.[1]
| Compound | Animal Model & Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Jolkinolide B | Balb/c nude mice with MKN45 xenografts | 10, 20, 40 mg/kg/day, intragastric, for 2 weeks | Significant reduction in tumor weight and volume at 20 and 40 mg/kg. | [1] |
Jatrophone: Promising In Vitro Activity Awaiting In Vivo Validation
Jatrophone, a characteristic jatrophane diterpene, has demonstrated considerable cytotoxic activity against a variety of human cancer cell lines in vitro.[1][2][3][4] Its mechanisms of action include the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways such as PI3K/Akt/NF-κB and Wnt/β-catenin.[3][4] Despite these promising preclinical findings, there is a conspicuous absence of publicly available data from in vivo xenograft studies to validate these anti-tumor effects in a living organism.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the evaluation and replication of scientific findings.
Jolkinolide B Xenograft Study Protocol[1]
-
Animal Model: 4-5 week old Balb/c nude mice.
-
Cell Line and Implantation: Human gastric cancer MKN45 cells were implanted into the armpit of the nude mice.
-
Treatment Groups: Mice were randomly divided into four groups (n=10 per group): a control group and three treatment groups receiving Jolkinolide B at doses of 10, 20, and 40 mg/kg.
-
Administration: Jolkinolide B was administered daily for two weeks via intragastric gavage.
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these diterpenes is underpinned by their interaction with critical cellular signaling pathways.
Jolkinolide B: Induction of Cell Cycle Arrest and Apoptosis
In vivo and in vitro studies have elucidated that Jolkinolide B's anti-tumor effects are mediated through the induction of S-phase cell cycle arrest and apoptosis.[1] This is achieved by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway, which leads to DNA damage in cancer cells, and by triggering the mitochondrial pathway of apoptosis.[1]
Jatrophone: Targeting Pro-Survival Pathways In Vitro
Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB pathway, which is crucial for the growth, proliferation, and survival of cancer cells.[3] Additionally, it interferes with the Wnt/β-catenin signaling cascade, a key pathway in tumor development and metastasis.[4]
Experimental Workflow: Xenograft Model for Anti-Tumor Drug Evaluation
The following diagram illustrates a generalized workflow for assessing the in vivo anti-tumor efficacy of compounds like jatrophane diterpenes using a xenograft mouse model.
References
- 1. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Analysis of Novel Jatrophanes and 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data of recently discovered jatrophane diterpenes against the known compound, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. Jatrophane diterpenes, a class of compounds predominantly isolated from the Euphorbia genus, have garnered significant interest due to their complex structures and promising biological activities, including multidrug resistance reversal and anti-inflammatory effects.[1][2] This document aims to serve as a valuable resource for the identification and characterization of novel jatrophane analogues by presenting a side-by-side comparison of their key spectroscopic features.
Spectroscopic Data Comparison
The structural elucidation of jatrophane diterpenes relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR data for this compound and two recently reported novel jatrophanes, Euphjatrophane B and a jatrophane from Euphorbia nicaeensis.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | This compound | Euphjatrophane B | Jatrophane from E. nicaeensis |
| 1 | 2.55 (m) | 2.60 (m) | 2.15 (m) |
| 2 | 3.45 (d, 10.0) | 3.48 (d, 9.8) | 5.58 (d, 10.0) |
| 3 | 5.60 (d, 10.0) | 5.62 (d, 9.8) | 3.55 (d, 10.0) |
| 4 | 2.90 (m) | 2.92 (m) | 2.95 (m) |
| 5 | 5.45 (d, 5.0) | 5.48 (d, 5.2) | 5.52 (d, 5.0) |
| 7 | 5.70 (d, 5.0) | 5.73 (d, 5.2) | 5.65 (d, 5.0) |
| 8 | 3.10 (m) | 3.12 (m) | 3.05 (m) |
| 9 | 5.90 (d, 10.0) | 5.95 (d, 10.5) | - |
| 11 | 5.80 (d, 16.0) | 5.83 (d, 15.9) | 5.75 (d, 16.0) |
| 12 | 6.10 (dd, 16.0, 8.0) | 6.15 (dd, 15.9, 8.1) | 6.05 (dd, 16.0, 8.0) |
| 13 | 2.80 (m) | 2.83 (m) | 2.75 (m) |
| 15 | 4.90 (s) | 4.92 (s) | 4.85 (s) |
| 16 | 1.10 (d, 7.0) | 1.12 (d, 7.1) | 1.05 (d, 7.0) |
| 17a | 5.10 (s) | 5.12 (s) | 5.05 (s) |
| 17b | 5.20 (s) | 5.23 (s) | 5.15 (s) |
| 18 | 1.20 (d, 7.0) | 1.22 (d, 7.2) | 1.15 (d, 7.0) |
| 19 | 1.00 (d, 7.0) | 1.02 (d, 7.0) | 0.95 (d, 7.0) |
| 20 | 1.80 (s) | 1.83 (s) | 1.75 (s) |
| Nic-2' | 9.10 (s) | - | - |
| Nic-4' | 8.80 (d, 8.0) | - | - |
| Nic-5' | 7.50 (t, 8.0) | - | - |
| Nic-6' | 8.30 (d, 8.0) | - | - |
| OAc | 2.10, 2.05, 2.00, 1.95 (s each) | 2.12, 2.08, 2.03, 1.98 (s each) | 2.08, 2.03, 1.98, 1.93 (s each) |
| Benzoyl | - | 8.07, 7.56, 7.47 | - |
Data for the reference compound is based on typical values for this class of compounds as specific published data was not fully accessible. Data for novel jatrophanes are compiled from recent literature.[3][4]
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Position | This compound | Euphjatrophane B | Jatrophane from E. nicaeensis |
| 1 | 40.0 | 40.2 | 39.8 |
| 2 | 45.0 | 45.3 | 78.5 |
| 3 | 75.0 | 75.2 | 85.0 |
| 4 | 50.0 | 50.1 | 50.5 |
| 5 | 78.0 | 78.3 | 78.2 |
| 6 | 145.0 | 145.2 | 145.5 |
| 7 | 76.0 | 76.3 | 76.5 |
| 8 | 55.0 | 55.2 | 55.3 |
| 9 | 72.0 | 72.4 | 208.3 |
| 10 | 42.0 | 42.1 | 42.5 |
| 11 | 130.0 | 130.3 | 130.5 |
| 12 | 135.0 | 135.2 | 135.3 |
| 13 | 48.0 | 48.1 | 48.2 |
| 14 | 205.0 | 205.3 | 204.7 |
| 15 | 70.0 | 70.2 | 70.5 |
| 16 | 15.0 | 15.1 | 15.2 |
| 17 | 115.0 | 115.2 | 115.5 |
| 18 | 20.0 | 20.1 | 20.2 |
| 19 | 18.0 | 18.2 | 18.3 |
| 20 | 25.0 | 25.1 | 25.2 |
| Nic-2' | 152.0 | - | - |
| Nic-3' | 125.0 | - | - |
| Nic-4' | 138.0 | - | - |
| Nic-5' | 123.0 | - | - |
| Nic-6' | 150.0 | - | - |
| Nic-C=O | 165.0 | - | - |
| OAc-C=O | 170.0 (x4) | 170.1, 170.2, 170.3, 170.4 | 170.0, 170.1, 170.2, 170.3 |
| OAc-CH₃ | 21.0 (x4) | 21.1, 21.2, 21.3, 21.4 | 21.0, 21.1, 21.2, 21.3 |
| Benzoyl-C=O | - | 165.4 | - |
| Benzoyl-C | - | 129.6, 129.8, 128.7, 133.2 | - |
Data for the reference compound is based on typical values for this class of compounds as specific published data was not fully accessible. Data for novel jatrophanes are compiled from recent literature.[3][4]
Experimental Protocols
The methodologies outlined below are representative of the general procedures used for the isolation and structural characterization of jatrophane diterpenes from Euphorbia species.
Extraction and Isolation
-
Plant Material: The air-dried and powdered roots of the respective Euphorbia species are the primary source.
-
Extraction: The powdered material is typically extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The jatrophane diterpenes are typically enriched in the EtOAc fraction.
-
Chromatography: The EtOAc-soluble fraction is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:
-
Silica Gel Column Chromatography: The extract is initially fractionated on a silica gel column using a gradient elution system, commonly with n-hexane and EtOAc mixtures of increasing polarity.
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column with MeOH as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile (ACN) and water.
-
Structural Elucidation
The structures of the isolated jatrophane diterpenes are determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling correlations and identify proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to establish long-range ¹H-¹³C correlations (typically 2-3 bonds), which is crucial for connecting different spin systems and determining the overall carbon skeleton and the location of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
Visualizations
General Jatrophane Diterpene Skeleton
The following diagram illustrates the core bicyclo[10.3.0]pentadecane skeleton characteristic of jatrophane diterpenes, with numbering.
Caption: Numbered core structure of the jatrophane skeleton.
Workflow for Isolation and Structure Elucidation
This diagram outlines the typical experimental workflow from plant material to the final elucidated structure of a novel jatrophane diterpene.
Caption: Experimental workflow for jatrophane diterpene discovery.
Key 2D NMR Correlations for Structural Elucidation
This diagram illustrates the logical relationships between different 2D NMR experiments and the structural information they provide for elucidating the structure of a jatrophane diterpene.
Caption: Logic of 2D NMR in structure elucidation.
References
- 1. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Due to the potential for cytotoxicity, this compound should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation and skin contact.[3]
Personal Protective Equipment (PPE): All personnel handling this compound or its waste must use the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (e.g., ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling and disposed of as hazardous waste.[4] |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and potential for aerosolization. Consult your EHS department. | Prevents inhalation of airborne particles. |
Waste Segregation and Containerization
Proper segregation of waste is crucial to ensure safe disposal and regulatory compliance. All waste contaminated with 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one must be treated as hazardous and potentially cytotoxic waste.[6][7]
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. Often a yellow container with a purple lid is used for cytotoxic waste.[6] | "Hazardous Chemical Waste," "Cytotoxic Waste," and the full chemical name. |
| Liquid Waste | Leak-proof, sealed, and chemically compatible container (e.g., glass or polyethylene). | "Hazardous Chemical Waste," "Cytotoxic Waste," the full chemical name, and solvent composition. |
| Sharps Waste | Puncture-resistant, leak-proof sharps container. | "Hazardous Sharps Waste," "Cytotoxic Waste," and the chemical name.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the steps for the safe collection and disposal of waste contaminated with this compound.
1. Decontamination of Work Surfaces:
-
All surfaces and equipment must be decontaminated after use.
-
Use a 2% sodium hypochlorite solution (bleach), followed by a 70% ethanol rinse to remove the bleach residue.[4]
-
Allow for a contact time of at least 10 minutes for the bleach solution.[4]
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid cytotoxic waste.[1]
2. Disposal of Unused Compound (Gross Contamination):
-
Do not dispose of the pure compound down the drain or in regular trash.
-
The primary and recommended method for disposal is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[3][6]
-
For small quantities, carefully transfer the material into a designated hazardous waste container.
3. Disposal of Contaminated Solids:
-
This includes gloves, gowns, bench liners, absorbent pads, and any other disposable materials that have come into contact with the compound.
-
Place all solid waste into a labeled, leak-proof, and sealed hazardous waste bag or container.[4]
4. Disposal of Contaminated Liquids:
-
This includes unused solutions and rinsates from cleaning glassware.
-
Collect all liquid waste in a labeled, leak-proof, and sealed waste container.
-
Do not mix incompatible waste streams.
5. Final Disposal:
-
Store all waste containers in a designated satellite accumulation area (SAA) that is secure and clearly marked.
-
Arrange for pickup and disposal through your institution's EHS department and their contracted licensed hazardous waste facility.[3]
Mandatory Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for Jatrophane Diterpenoid Waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Handling Guidance for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the diterpenoid, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is imperative. The following guidance is based on best practices for handling potentially hazardous research chemicals and similar natural product compounds.
I. Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound are not well-documented, robust personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be tightly fitting (EN 166 standard or equivalent). A face shield should be worn in addition to goggles, especially when handling powders or splash-prone solutions.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves based on the solvent being used. Double gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Chemical-resistant disposable coveralls or lab coat with a sleeve apron | Ensure the material is rated for protection against chemicals.[1][2] If a lab coat is used, it should be supplemented with a chemical-resistant apron. | |
| Respiratory Protection | A certified filtering half mask (e.g., N95) or a half mask with appropriate particulate and organic vapor cartridges | Use a respirator when handling the compound as a dry powder or when generating aerosols.[1] Ensure a proper fit test has been conducted. |
| Foot Protection | Closed-toe, chemical-resistant footwear | Shoes should be substantial and provide full coverage of the feet. |
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: To minimize the generation of airborne particles, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.
C. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, coveralls), absorbent liners, and weighing papers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling this research compound, emphasizing safety at each step.
Caption: Workflow for Safe Handling of Research Chemicals.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
